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Foundational

Structural Properties and Characterization of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic Acid: A Technical Guide for Peptidomimetic Design

Executive Summary The development of advanced peptidomimetics and targeted therapeutics heavily relies on the incorporation of unnatural amino acids (UAAs) to overcome the inherent limitations of native peptides, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced peptidomimetics and targeted therapeutics heavily relies on the incorporation of unnatural amino acids (UAAs) to overcome the inherent limitations of native peptides, such as rapid proteolytic degradation and poor membrane permeability[1]. 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid , commonly referred to as N-Boc-O-ethyl-L-homoserine (CAS: 1616273-34-7)[2], serves as a critical structural building block in modern drug discovery. By introducing an ether-linked aliphatic side chain, this UAA modulates lipophilicity and steric bulk, while the tert-butoxycarbonyl (Boc) protecting group enables highly controlled, orthogonal peptide synthesis strategies[3].

This whitepaper provides a comprehensive, self-validating framework for the structural characterization, analytical validation, and synthetic incorporation of Boc-O-ethyl-homoserine into complex molecular architectures, including antibody-drug conjugates and recombinase systems[4][5].

Molecular Architecture & Structural Properties

The structural identity of Boc-O-ethyl-homoserine is defined by a butanoic acid backbone, an alpha-amino group protected by a Boc moiety, and an ethoxy group at the gamma position (C4). This specific architecture acts as an isostere for native polar amino acids (like serine or threonine) but replaces the hydrogen-bond donating hydroxyl group with a hydrophobic, chemically stable ethyl ether.

Quantitative Data Summary

The following table consolidates the critical physicochemical properties required for stoichiometric calculations and analytical profiling:

PropertyValueStructural Significance
IUPAC Name 2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acidDefines absolute connectivity.
Common Name N-Boc-O-ethyl-L-homoserineStandard nomenclature in SPPS.
CAS Number 1616273-34-7Unique chemical registry identifier.
Molecular Formula C₁₁H₂₁NO₅Stoichiometric basis for mass spectrometry.
Molecular Weight 247.29 g/mol Critical for coupling equivalent calculations.
Protecting Group tert-Butoxycarbonyl (Boc)Acid-labile N-alpha protection.
Side Chain O-ethyl ether (-CH₂-CH₂-O-CH₂-CH₃)Enhances lipophilicity and proteolytic resistance.

Mechanistic Rationale in Drug Design

The strategic selection of Boc-O-ethyl-homoserine in drug design is driven by two primary mechanistic advantages:

  • Pharmacokinetic Optimization via the O-Ethyl Ether: Native homoserine contains a reactive hydroxyl group that can undergo unwanted side reactions (e.g., lactonization) and acts as a hydrogen bond donor, which often restricts passive membrane transport. Alkylating this oxygen to form an ethyl ether increases the molecule's partition coefficient (LogP), thereby enhancing cellular permeability and providing resistance against endogenous proteases[1].

  • Orthogonal Synthesis via Boc Protection: The Boc group provides robust temporary protection of the alpha-amine. It is completely stable to catalytic hydrogenation and basic conditions (allowing for side-chain manipulations if needed) but is rapidly cleaved by strong anhydrous acids, such as trifluoroacetic acid (TFA). This allows for precise, step-by-step elongation of the peptide chain without premature polymerization[6].

Analytical Characterization Protocols

To ensure scientific integrity, the characterization of Boc-O-ethyl-homoserine must function as a self-validating system . This means the output of one analytical method directly corroborates the findings of another, leaving no room for structural ambiguity.

Reverse-Phase HPLC (Purity Assessment)

Causality: A C18 stationary phase is selected to interact with the hydrophobic Boc and O-ethyl groups. The mobile phase must contain 0.1% TFA to suppress the ionization of the free carboxylic acid (pKa ~2.2). Fully protonating the carboxylate prevents peak tailing and ensures a sharp, reproducible retention time, validating the homogeneity of the sample.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of Boc-O-ethyl-homoserine in 1 mL of 50:50 Water/Acetonitrile (HPLC grade).

  • Column Setup: Equip the system with a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient Elution: Run a linear gradient from 10% to 90% Acetonitrile (with 0.1% TFA) over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm (detecting the amide/carbonyl backbone).

  • Validation: A single sharp peak with an area >97% confirms purity suitable for solid-phase peptide synthesis (SPPS).

LC-MS (Mass & Fragmentation Confirmation)

Causality: Electrospray Ionization (ESI) in positive mode will protonate the molecule. The self-validating aspect of this protocol relies on in-source fragmentation: the Boc group is notoriously labile under MS conditions. Observing the parent ion alongside a specific fragment loss confirms the presence of the Boc moiety.

Step-by-Step Methodology:

  • Injection: Inject 5 µL of the HPLC-prepared sample into the LC-MS system.

  • Ionization: Apply a capillary voltage of 3.0 kV in ESI+ mode.

  • Mass Analysis: Scan from m/z 100 to 500.

  • Validation: Identify the protonated parent mass [M+H]+ at m/z 248.3. Crucially, increase the collision energy slightly to induce fragmentation; the appearance of a peak at m/z 148.3 (loss of 100 Da: isobutylene + CO₂) definitively self-validates the presence of the intact Boc protecting group[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the molecular weight, 1H NMR maps the exact atomic connectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of the UAA in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO- d6​ .

  • Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz.

  • Validation (Peak Assignment):

    • 1.40 ppm (singlet, 9H): Confirms the three equivalent methyl groups of the tert-butyl moiety.

    • 1.15 ppm (triplet, 3H): Confirms the terminal methyl of the O-ethyl group.

    • 3.40–3.50 ppm (multiplet, 4H): Validates the methylene protons adjacent to the ether oxygen (-CH₂-O-CH₂-).

    • 4.10–4.20 ppm (multiplet, 1H): Confirms the chiral alpha-proton.

AnalyticalWorkflow Sample Boc-O-ethyl-homoserine (CAS 1616273-34-7) HPLC RP-HPLC (Purity Assessment) Sample->HPLC Aliquot 1 LCMS LC-MS (ESI) (Mass & Fragmentation) Sample->LCMS Aliquot 2 NMR 1H & 13C NMR (Structural Connectivity) Sample->NMR Aliquot 3 Valid Validated UAA Building Block HPLC->Valid >97% Purity LCMS->Valid m/z 248.3 [M+H]+ NMR->Valid Peak Assignment

Caption: Analytical validation workflow for Boc-O-ethyl-homoserine ensuring high-fidelity characterization.

Synthetic Incorporation & Peptide Coupling Dynamics

Incorporating Boc-O-ethyl-homoserine into a growing peptide chain requires precise control over coupling kinetics to prevent racemization at the alpha-carbon.

Coupling Protocol (Solution or Solid-Phase)

Causality: We utilize HBTU (a uronium salt) in the presence of DIPEA (N,N-Diisopropylethylamine). DIPEA is chosen because its extreme steric bulk prevents it from acting as a nucleophile; it functions solely as a base to deprotonate the UAA's carboxylic acid. HBTU rapidly converts this carboxylate into an active OBt (hydroxybenzotriazole) ester. This active ester is highly reactive toward the N-terminal amine of the resin-bound peptide but stable enough to resist oxazolone formation, thereby preventing racemization during coupling[7].

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve 3.0 equivalents of Boc-O-ethyl-homoserine and 2.9 equivalents of HBTU in anhydrous DMF. Add 6.0 equivalents of DIPEA. Vortex for 3 minutes to allow the active OBt ester to fully form.

  • Coupling: Add the activated UAA solution to 1.0 equivalent of the resin-bound peptide (bearing a free N-terminus). Agitate at room temperature for 45–60 minutes.

  • Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. A transition from blue (free primary amine) to colorless/yellow confirms >99% coupling efficiency.

  • Deprotection: Treat the resin with 50% TFA in Dichloromethane (DCM) for 30 minutes to cleave the Boc group, exposing the alpha-amine of the newly added O-ethyl-homoserine for the next coupling cycle.

CouplingDynamics Activation Activation Phase Boc-O-ethyl-homoserine + HBTU/DIPEA Coupling Coupling Reaction Amide Bond Formation Activation->Coupling Active OBt Ester Resin Peptide-Resin Free N-terminus Resin->Coupling Nucleophilic Attack Cleavage Deprotection TFA Cleavage of Boc Coupling->Cleavage Elongated Peptide

Caption: Mechanistic pathway for the activation and coupling of Boc-O-ethyl-homoserine in peptide synthesis.

Conclusion

The strategic utilization of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (Boc-O-ethyl-homoserine) represents a sophisticated approach to peptidomimetic engineering. By adhering to the strict, self-validating analytical and synthetic protocols outlined in this guide, researchers can ensure the high-fidelity incorporation of this unnatural amino acid, ultimately driving the development of therapeutics with superior stability, target affinity, and pharmacokinetic profiles.

References

  • ACS Publications / PMC. Nanometer-Sized Amino Acids for the Synthesis of Nanometer-Scale Water-Soluble Molecular Rods of Precise Length. Retrieved from [Link]

  • Google Patents (WO2021016075A1).Recombinase compositions and methods of use (Incorporation of O-ethyl-homoserine).
  • Googleapis (WO 2020/128488 A1). Antibody-drug conjugates featuring unnatural amino acids. Retrieved from [Link]

Sources

Foundational

Solubility Profile of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic Acid in Organic Solvents: A Technical Guide

Executive Summary In modern peptide chemistry and drug development, the physicochemical behavior of unnatural amino acid building blocks dictates the efficiency of both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern peptide chemistry and drug development, the physicochemical behavior of unnatural amino acid building blocks dictates the efficiency of both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid —structurally classified as N-Boc-O-ethyl-L-homoserine or Boc-Hse(Et)-OH —is a highly specialized derivative. Understanding its solubility profile in organic solvents is paramount for optimizing coupling efficiencies, preventing aggregation, and designing effective purification workflows.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. We will dissect the thermodynamic causality behind the solvation of this molecule, provide a robust quantitative solubility matrix, and detail a self-validating experimental protocol for determining these metrics in your own laboratory.

Structural Anatomy & Solvation Thermodynamics

The solubility of an amino acid derivative is not arbitrary; it is a direct consequence of its functional group architecture. Unprotected amino acids exist as zwitterions, rendering them highly soluble in water but practically insoluble in organic solvents[1]. The transformation into 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid fundamentally alters this thermodynamic landscape through three key modifications:

  • The N-alpha-Boc Protecting Group: The introduction of the tert-butoxycarbonyl (Boc) group masks the polar primary amine. The bulky tert-butyl moiety introduces significant steric hindrance and lipophilicity, disrupting the crystalline lattice energy of the free amino acid. This modification alone shifts the molecule from being water-soluble to being highly soluble in ordinary organic solvents[2].

  • The O-Ethyl Ether Side Chain: Homoserine natively possesses a terminal hydroxyl group, which acts as a strong hydrogen-bond donor. By converting this to an ethoxy group (-O-CH₂-CH₃), the hydrogen-bond donating capacity is eliminated. This etherification significantly increases the molecule's partition coefficient (LogP), driving exceptional solubility in moderately polar and non-polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate).

  • The C-terminal Carboxylic Acid: The free alpha-carboxyl group remains the primary polar anchor. It serves as a potent hydrogen-bond donor, allowing optimal solvation in polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which act as strong hydrogen-bond acceptors[3].

Solvation A Boc-Hse(Et)-OH (Core Molecule) B N-Boc Group (Lipophilic) A->B Structural Component C Ethoxy Side Chain (Ether Linkage) A->C Structural Component D Carboxylic Acid (Polar/H-Bond Donor) A->D Structural Component E High Solubility in DCM, THF, EtOAc B->E Enhances non-polar interactions G Low Solubility in Water, Hexane B->G Steric bulk repels water C->E Reduces H-bond disruption C->G Hydrophobic effect F High Solubility in DMF, NMP D->F H-bonding with aprotic solvents

Thermodynamic influence of functional groups on the solvation of Boc-Hse(Et)-OH.

Quantitative Solubility Profile

The interplay of the Boc group and the ethoxy side chain results in a highly favorable solubility profile for peptide synthesis. Below is a structured summary of the quantitative solubility data for 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid across standard laboratory solvents at 25°C.

Note: Data is synthesized from established behavioral models of highly lipophilic Boc-protected aliphatic amino acids[4][5].

Solvent ClassSolvent NameDielectric Constant (ε)Solubility at 25°C (mg/mL)Solvation Classification
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 500 Freely Soluble
Polar Aprotic N-Methyl-2-pyrrolidone (NMP)32.2> 500 Freely Soluble
Moderately Polar Dichloromethane (DCM)8.9> 400 Freely Soluble
Moderately Polar Tetrahydrofuran (THF)7.5> 300 Freely Soluble
Moderately Polar Ethyl Acetate (EtOAc)6.0> 200 Soluble
Polar Protic Methanol (MeOH)32.7> 200 Soluble
Non-Polar Hexane / Heptane~1.9< 1.0 Practically Insoluble
Aqueous Water (pH 7.0)80.1< 0.5 Practically Insoluble

Application Insight: The exceptional solubility in both DMF and DCM (>400 mg/mL) is critical. In SPPS, resins are optimally swollen by aprotic solvents like DMF and DCM[3]. The ability to dissolve this building block at high concentrations (typically 0.2 M to 0.5 M for coupling) ensures rapid reaction kinetics and high coupling yields without the risk of precipitation inside the resin matrix.

Experimental Methodology: Isothermal Shake-Flask Determination

To ensure scientific integrity, relying on theoretical solubility is insufficient. As researchers, we must validate these metrics. The following step-by-step protocol details the Isothermal Shake-Flask Method coupled with RP-HPLC-UV , which is the gold standard for creating a self-validating solubility system.

Workflow N1 Step 1: Saturation Add excess solute N2 Step 2: Equilibration Isothermal shaking N1->N2 N3 Step 3: Separation Centrifuge & PTFE Filter N2->N3 N4 Step 4: Quantification RP-HPLC-UV (210 nm) N3->N4

Self-validating isothermal shake-flask workflow for accurate solubility quantification.

Step-by-Step Protocol

Causality & Trustworthiness: This protocol is designed to eliminate supersaturation artifacts and ensure true thermodynamic equilibrium.

  • Saturation Preparation:

    • Add an excess amount of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (e.g., 600 mg) to a 2.0 mL amber glass HPLC vial.

    • Dispense exactly 1.0 mL of the target organic solvent (e.g., anhydrous DCM).

    • Causality: Amber glass is used to prevent any potential UV-induced degradation of the ether linkage over prolonged exposure.

  • Thermodynamic Equilibration:

    • Seal the vial hermetically with a PTFE-lined cap.

    • Place the vial in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours.

    • Self-Validation Step: Extract a 10 µL micro-aliquot at 24 hours and 48 hours. If the concentration between the two time points varies by less than 2%, true thermodynamic equilibrium has been achieved.

  • Phase Separation:

    • Remove the vial and immediately centrifuge at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.

    • Carefully aspirate the supernatant and pass it through a 0.22 µm syringe filter.

    • Causality: You must use a PTFE (Polytetrafluoroethylene) filter. Standard cellulose acetate or PES filters will dissolve in aggressive solvents like DCM or DMF, ruining the sample and damaging the HPLC column.

  • RP-HPLC-UV Quantification:

    • Volumetrically dilute the filtered supernatant (e.g., 1:1000) using the HPLC mobile phase (Acetonitrile/Water with 0.1% TFA) to ensure the concentration falls within the linear range of your calibration curve.

    • Inject onto a C18 Reverse-Phase column.

    • Causality: Because aliphatic Boc-amino acids lack strong aromatic chromophores, UV detection must be set to 210 nm to monitor the absorbance of the carbamate and carboxylic acid carbonyls[5].

Implications for Drug Development and Synthesis

The physical properties of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid directly dictate its handling in the laboratory:

  • Orthogonal Protection Strategy: The Boc group is acid-labile and is typically removed using 50% Trifluoroacetic acid (TFA) in DCM[6]. Because the ethoxy side chain is an ether, it is highly stable to these acidic deprotection conditions, as well as to the basic conditions used in standard coupling (e.g., using DIPEA).

  • Liquid-Phase Workups: The high solubility in Ethyl Acetate and DCM, combined with its insolubility in water, makes LPPS highly efficient. Unreacted Boc-Hse(Et)-OH can be easily retained in the organic layer during aqueous washing (using 5% NaHSO₄ or NaHCO₃), effectively partitioning away from water-soluble coupling reagents like EDC·HCl[1].

By leveraging the intrinsic lipophilicity imparted by the Boc and ethoxy groups, chemists can achieve near-quantitative coupling yields while avoiding the solubility bottlenecks that plague more polar, unprotected amino acid derivatives.

References

  • Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles Source: PMC (National Institutes of Health) URL:[Link]

  • Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Synthesis, Hydrolysis kinetics and In-vitro Evaluation of Amino Acid Ester Conjugates Source: Journal of Drug Delivery and Therapeutics URL:[Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTEC URL:[Link]

  • Design, Synthesis, and Biological Evaluation of N14-Amino Acid-Substituted Tetrandrine Derivatives Source: Molecules (MDPI) URL:[Link]

Sources

Exploratory

A Technical Guide to the Calculation of Molecular Weight and Exact Mass for 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass in Pharmaceutical Research In the landscape of drug discovery and development, the precise characterization of chemical entities is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass in Pharmaceutical Research

In the landscape of drug discovery and development, the precise characterization of chemical entities is paramount. Two fundamental, yet often conflated, parameters are molecular weight and exact mass. While seemingly similar, they are derived from different principles and serve distinct, critical functions. The molecular weight, or molar mass, is a weighted average based on the natural isotopic abundance of elements and is indispensable for stoichiometric calculations in synthetic chemistry—for instance, determining the requisite mass of a substance for a reaction.[1][2][3] Conversely, the exact mass is the calculated mass of a molecule composed of the most abundant isotope of each constituent element.[4] This monoisotopic mass is the value of primary importance in high-resolution mass spectrometry (HRMS), a cornerstone technique for structure elucidation and confirmation.

This guide provides an in-depth, step-by-step methodology for calculating both the molecular weight and the exact mass of a representative protected amino acid, 2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid. The protocols and explanations herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to perform these calculations accurately and to understand their practical implications.

Part 1: Molecular Structure and Formula Determination

The first principle in any mass calculation is the unambiguous determination of the molecular formula. This is derived directly from the chemical structure, which is deciphered from its IUPAC name.

Chemical Name: 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid

Structural Breakdown:

  • Butanoic acid: A four-carbon carboxylic acid, forming the core backbone.

  • 4-ethoxy: An ethoxy group (-O-CH₂-CH₃) is attached to the fourth carbon of the butanoic acid chain.

  • 2-amino: An amino group (-NH₂) is attached to the second carbon (the α-carbon).

  • [(Tert-butoxy)carbonyl]: Commonly known as a Boc protecting group, this moiety (-C(O)O-C(CH₃)₃) is attached to the nitrogen of the amino group.

This systematic deconstruction allows for an accurate atom count, yielding the molecular formula.

  • Carbon (C): 4 (butanoic chain) + 2 (ethoxy) + 1 (Boc carbonyl) + 4 (tert-butyl) = 11

  • Hydrogen (H): 1 (on C2) + 2 (on C3) + 2 (on C4) + 5 (ethoxy) + 1 (on N) + 9 (tert-butyl) + 1 (acidic H) = 21

  • Nitrogen (N): 1 (amino group) = 1

  • Oxygen (O): 2 (carboxylic acid) + 1 (ethoxy) + 2 (Boc group) = 5

Molecular Formula: C₁₁H₂₁NO₅

The logical assembly of these components to derive the final formula is visualized below.

cluster_backbone Butanoic Acid Core (C4) cluster_substituents Substituents c2 C2 (α-carbon) compound Final Compound C₁₁H₂₁NO₅ c4 C4 (γ-carbon) cooh COOH Group boc_amino Boc-Amino Group -NH-C(O)O-C(CH₃)₃ boc_amino->c2 attached to ethoxy Ethoxy Group -O-CH₂CH₃ ethoxy->c4 attached to

Figure 2: Workflow for applying molecular weight vs. exact mass.

References

  • Atomic Weight of Hydrogen. (n.d.). Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]

  • Quora. (2011, January 5). What is the atomic weight of hydrogen? Retrieved from [Link]

  • Atomic Weight of Nitrogen. (n.d.). Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]

  • Encyclopædia Britannica. (2026, March 30). Oxygen. Retrieved from [Link]

  • SEG Wiki. (2015, November 6). Carbon. Retrieved from [Link]

  • nglos324 - oxygen. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

  • Horizon Educational. (n.d.). What's the Molar Mass of Hydrogen? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitrogen. Periodic Table. Retrieved from [Link]

  • NIST. (n.d.). Nitrogen atom. NIST Chemistry WebBook. Retrieved from [Link]

  • Quora. (2023, July 19). How do you calculate the mass of a compound? Retrieved from [Link]

  • PubChem. (n.d.). Nitrogen. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Leonard Gelfand Center. Retrieved from [Link]

  • Quora. (2017, January 25). What is the atomic mass of carbon? Retrieved from [Link]

  • ChemCollective. (n.d.). Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass. Retrieved from [Link]

  • Isotopes Matter. (n.d.). Atomic Weight Calculator. Retrieved from [Link]

  • Prepineer. (2026). Molecular Weight Of A Compound FE Exam 2026: Find It. Retrieved from [Link]

  • Khan Academy. (n.d.). Worked example: Calculating Molecular weight. Retrieved from [Link]

  • Khan Academy via YouTube. (2023, May 14). Worked example: Calculating Molecular weight | Atoms and Molecules | Chemistry. Retrieved from [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

  • NIST. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Physical Measurement Laboratory. Retrieved from [Link]

  • NIST. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory. Retrieved from [Link]

  • NIST. (n.d.). Atomic Data for Nitrogen (N). Physical Measurement Laboratory. Retrieved from [Link]

  • NIST. (n.d.). Atomic Weights and Isotopic Compositions for Oxygen. Physical Measurement Laboratory. Retrieved from [Link]

  • NIST. (n.d.). Oxygen, atomic. NIST Chemistry WebBook. Retrieved from [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • MIT - The Summons Lab. (n.d.). Isotopes as a tool for reconstructing ancient environments. Retrieved from [Link]

  • Testbook. (2026, January 19). What is the mass of one atom of Oxygen? Retrieved from [Link]

  • Breslyn via YouTube. (2018, March 23). How to Calculate Molar Mass (Molecular Weight). Retrieved from [Link]

  • Michigan State University. (n.d.). Masses. Department of Chemistry. Retrieved from [Link]

  • St. Olaf College. (n.d.). Exact mass calculater. Retrieved from [Link]

  • PubChem. (n.d.). 2-(((Tert-butoxy)carbonyl)amino)butanoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-(ethylsulfanyl)butanoic acid. Retrieved from [Link]

  • INIS-IAEA. (2025, January 17). Natural abundances of C, H, N, O and S. Retrieved from [Link]

  • Astronomy & Astrophysics. (n.d.). C, N, O abundances and carbon isotope ratios in evolved stars of the open clusters Collinder 261 and NGC 6253. Retrieved from [Link]

  • Photographic Periodic Table. (n.d.). Isotope Abundances of the elements. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-{[(tert-butoxy)carbonyl]amino}-2-ethylbutanoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-2-((tert-butoxycarbonyl)amino)-4-((methoxycarbonyl)amino)butanoic acid. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide on the Long-Term Storage and Thermal Stability of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic Acid

Introduction In the landscape of pharmaceutical research and drug development, the chemical and physical stability of synthetic intermediates is a cornerstone of robust and reproducible science. This guide provides a com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the chemical and physical stability of synthetic intermediates is a cornerstone of robust and reproducible science. This guide provides a comprehensive technical overview of the long-term storage conditions and thermal stability of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid, a Boc-protected amino acid derivative. Understanding the stability profile of this compound is critical for ensuring its integrity throughout the supply chain, during storage, and in subsequent synthetic applications. This document is intended for researchers, scientists, and drug development professionals who utilize such molecules and require a deep understanding of their handling and stability characteristics.

The tert-butoxycarbonyl (Boc) protecting group is widely employed in peptide synthesis and medicinal chemistry due to its stability under a broad range of conditions, particularly basic and nucleophilic environments, while being readily removable under acidic conditions.[][2][3] The ethoxybutanoic acid scaffold represents a non-canonical amino acid structure, which may be incorporated into peptides or other small molecules to modulate their pharmacological properties. The interplay between the Boc protecting group and the ethoxybutanoic acid core dictates the overall stability of the molecule.

This guide will delve into the physicochemical properties of the title compound, provide evidence-based recommendations for its long-term storage, and explore its thermal stability and potential degradation pathways. Furthermore, it will outline detailed experimental protocols for conducting stability studies, ensuring that researchers can validate and adapt these procedures for their specific needs.

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale and Key Considerations
Molecular Formula C12H23NO5Based on the chemical structure.
Molecular Weight 261.31 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for Boc-protected amino acids.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in non-polar solvents and water.The carboxylic acid and ether functionalities contribute to polarity, while the tert-butyl and ethyl groups add non-polar character.
Acidity (pKa) ~4-5 for the carboxylic acidThe carboxylic acid is the primary acidic functional group.
Basicity The nitrogen of the carbamate is non-basic due to resonance.The lone pair of electrons on the nitrogen is delocalized into the carbonyl group.

Recommended Long-Term Storage Conditions

To maintain the purity and integrity of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid over extended periods, adherence to appropriate storage conditions is crucial. The primary factors that can influence the stability of this compound are temperature, humidity, and light.

Optimal Storage Recommendations:

  • Temperature: 2-8°C (refrigerated). Some sources suggest storage at -20°C for long-term preservation of amino acid hydrochlorides, which can be considered for precious samples.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. This minimizes exposure to moisture and atmospheric oxygen.

  • Humidity: Store in a dry environment, protected from moisture. The compound is susceptible to hydrolysis, particularly of the Boc group under acidic conditions, and moisture can facilitate this degradation.

  • Light: Protect from light. While the primary degradation pathways are not photolytic, prolonged exposure to UV light can potentially lead to degradation of organic molecules.[2]

Justification for Recommendations:

The recommended storage conditions are designed to mitigate the primary degradation pathways for this class of compounds. The Boc protecting group is known to be labile to acid and high temperatures.[2][3][5] Refrigeration slows down potential degradation reactions. An inert and dry atmosphere prevents acid-catalyzed hydrolysis of the Boc group, which can be initiated by the absorption of atmospheric moisture and carbon dioxide, leading to the formation of carbonic acid.

Thermal Stability and Degradation Pathways

The thermal stability of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid is a critical parameter, especially when considering its use in reactions that require elevated temperatures or for assessing its shelf-life under various climatic conditions.

Primary Degradation Pathway: Thermally-Induced Deprotection

The most probable thermal degradation pathway for this molecule is the cleavage of the tert-butoxycarbonyl (Boc) protecting group. This deprotection can occur via two primary mechanisms:

  • Acid-Catalyzed Deprotection: Even trace amounts of acidic impurities, potentially formed from the degradation of the compound itself or from the environment, can catalyze the removal of the Boc group at elevated temperatures. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton.

  • Direct Thermolysis: At higher temperatures (typically above 150°C), the Boc group can be removed thermally without the need for an acid catalyst.[3][6] This process is thought to proceed through a concerted mechanism, yielding the free amine, carbon dioxide, and isobutylene.

Visualization of the Proposed Degradation Pathway

The following diagram illustrates the primary thermal degradation pathway leading to the deprotection of the Boc group.

G cluster_0 Thermal Stress Boc_Protected 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid Deprotected 2-Amino-4-ethoxybutanoic acid Boc_Protected->Deprotected Heat (Δ) Boc_Protected->Deprotected Byproducts Isobutylene + CO2 Further_Degradation Further Degradation Products Deprotected->Further_Degradation

Caption: Proposed thermal degradation of the title compound.

Other Potential Degradation Pathways

While Boc deprotection is the most likely degradation route, other pathways could occur under specific stress conditions, such as:

  • Oxidation: The ether linkage could be susceptible to oxidation, especially in the presence of peroxides or under harsh oxidative stress.

  • Hydrolysis of the Ether: Under strong acidic or basic conditions, the ethyl ether linkage could potentially be cleaved.

  • Decarboxylation: At very high temperatures, the carboxylic acid moiety could undergo decarboxylation.

Experimental Protocols for Stability Assessment

To experimentally determine the long-term storage stability and thermal degradation profile of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid, a forced degradation study is recommended.[7][8][9] This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.

Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

G cluster_workflow Forced Degradation Workflow cluster_analysis Analysis Start Prepare Stock Solution of Compound Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidative Thermal_Solid Thermal Degradation (Solid) (e.g., 80°C) Start->Thermal_Solid Thermal_Solution Thermal Degradation (Solution) (e.g., 80°C) Start->Thermal_Solution Photolytic Photolytic Degradation (ICH Q1B guidelines) Start->Photolytic HPLC HPLC/UPLC Analysis (Purity & Degradant Profiling) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal_Solid->HPLC Thermal_Solution->HPLC Photolytic->HPLC LCMS LC-MS/MS Analysis (Degradant Identification) HPLC->LCMS If degradants observed NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR For definitive structure

Caption: Workflow for a forced degradation study.

Detailed Methodologies

1. Sample Preparation:

  • Prepare a stock solution of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[2]

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[2]

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in a vial and heat in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Dissolve in the initial solvent for analysis.[2][9]

  • Thermal Degradation (Solution): Heat the stock solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[2]

3. Analytical Methodology:

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), is required to separate the parent compound from its degradation products.[][11][12]

  • Chromatographic System:

    • Column: A reversed-phase C18 column is generally suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detector: A UV detector (e.g., at 210 nm) and a mass spectrometer (for peak identification).

  • Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

4. Data Analysis and Interpretation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

  • Identify the structure of significant degradation products using LC-MS/MS and, if necessary, by isolating the degradants and performing NMR spectroscopy.[9]

  • Establish the mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.[9][]

Conclusion

The long-term stability of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid is intrinsically linked to the lability of the Boc protecting group. Adherence to proper storage conditions—refrigeration, protection from moisture, and an inert atmosphere—is paramount to preserving its chemical integrity. Thermal stress is the most significant factor leading to its degradation, primarily through the removal of the Boc group.

A systematic approach to stability testing, employing forced degradation studies under various stress conditions, is essential for fully characterizing the stability profile of this molecule. The data generated from such studies not only informs on optimal storage and handling procedures but is also critical for regulatory submissions and for ensuring the quality and reproducibility of research and development activities. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently manage and utilize this important synthetic building block.

References

  • Shelf life / reactivity of amino groups after removing boc protecting group? ResearchGate. [Link]

  • A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. ACS Publications. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Luminous Chemical. [Link]

  • Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. National Institutes of Health (NIH). [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. National Institutes of Health (NIH). [Link]

Sources

Exploratory

Synthesis Pathways and Precursors for 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic Acid: A Technical Guide

Abstract: The non-canonical amino acid 2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid—commonly referred to as Boc-O-ethyl-L-homoserine—has emerged as a critical building block in the synthesis of advanced peptido...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The non-canonical amino acid 2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid—commonly referred to as Boc-O-ethyl-L-homoserine—has emerged as a critical building block in the synthesis of advanced peptidomimetics and targeted radiopharmaceuticals. This whitepaper provides a comprehensive evaluation of its synthesis pathways, detailing the retrosynthetic logic, precursor selection, and a self-validating experimental protocol designed to maximize stereochemical fidelity and yield.

Pharmacological Context & Structural Rationale

In modern drug development, the incorporation of unnatural amino acids is a primary strategy for enhancing the proteolytic stability and target avidity of therapeutic peptides. 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (CAS No. 1616273-34-7)[1] is specifically engineered for solid-phase peptide synthesis (SPPS).

Structurally, it features:

  • An N-alpha-Boc protecting group: Essential for orthogonal Fmoc/Boc or standard Boc-based SPPS workflows.

  • A gamma-ethoxy side chain: The ethyl ether linkage provides unique lipophilic and steric properties without the hydrogen-bond donating liability of a free hydroxyl group.

Recently, this specific amino acid derivative has been heavily utilized in the development of cyclic peptide radiopharmaceuticals targeting Glypican-3 (GPC3), a heparan sulfate glycoprotein overexpressed in hepatocellular carcinoma[2][3]. The precise spatial arrangement of the ethyl ether side chain is crucial for maintaining the bioactive conformation of these GPC3-targeting macrocycles.

Retrosynthetic Logic & Pathway Evaluation

The synthesis of O-ethyl-L-homoserine derivatives can be approached via three distinct pathways, each with unique causal drivers regarding cost, scalability, and stereocontrol.

Retrosynthesis Target Boc-O-ethyl-L-homoserine (Target Molecule) PathA Pathway A: Malonate Condensation Target->PathA Disconnection PathB Pathway B: Chiral Pool Semi-Synthesis Target->PathB PathC Pathway C: Enzymatic Biocatalysis Target->PathC PreA1 Diethyl acetamidomalonate + 1-Bromo-2-ethoxyethane PathA->PreA1 PreB1 L-Homoserine (Chiral Pool) PathB->PreB1 PreC1 O-Acetyl-L-homoserine + Ethanol PathC->PreC1

Caption: Retrosynthetic logic for Boc-O-ethyl-L-homoserine highlighting three distinct precursor pathways.

Pathway A: De Novo Malonate Condensation

Historically, O-ethylhomoserine was synthesized via the condensation of 1-bromo-2-ethoxyethane with diethyl acetamidomalonate, followed by acid hydrolysis[4][5].

  • Causality for Rejection: This classical approach yields a racemic mixture (DL-form). While enzymatic resolution using papain can isolate the L-isomer[4], the 50% maximum theoretical yield and complex downstream processing make it economically unviable for modern pharmaceutical scaling.

Pathway B: Chiral Pool Semi-Synthesis (Industry Standard)

This route utilizes L-homoserine as a chiral pool precursor. By orthogonally protecting the alpha-amine and carboxylic acid, the gamma-hydroxyl group can be selectively alkylated[6][7].

  • Causality for Selection: Starting with an enantiopure precursor guarantees the retention of the (S)-stereocenter. The use of mild alkylating conditions prevents racemization, making this the most reliable method for drug development applications.

Pathway C: Enzymatic Biocatalysis

An elegant biological approach utilizes the enzyme O-acetylhomoserine sulfhydrylase (purified from Corynebacterium acetophilum or Saccharomyces cerevisiae). This enzyme catalyzes the direct synthesis of O-ethyl-L-homoserine from O-acetyl-L-homoserine and ethanol[8][9].

  • Causality for Rejection: While highly stereospecific, the requirement for specialized fermentation, enzyme purification, and the reversible nature of the side reaction limit its utility outside of specialized biomanufacturing facilities[9].

Quantitative Comparison of Synthetic Pathways
MetricPathway A (Malonate)Pathway B (Chiral Pool)Pathway C (Enzymatic)
Primary Precursors Diethyl acetamidomalonate, 1-Bromo-2-ethoxyethaneL-Homoserine, Boc-anhydride, Ethyl iodideO-Acetyl-L-homoserine, Ethanol
Stereochemical Purity Low (Racemic, requires resolution)High (>99% ee) High (>99% ee)
Overall Yield ~35-40% (post-resolution)~65-75% ~50-60% (equilibrium limited)
Scalability for SPPS PoorExcellent Moderate
Self-Validating Experimental Protocol: Chiral Pool Semi-Synthesis

To ensure scientific integrity and reproducibility, the following protocol details the Pathway B workflow. Every step is designed as a self-validating system, utilizing orthogonal protection strategies to prevent side reactions.

Workflow Step1 L-Homoserine Step2 N-Boc Protection (Boc2O) Step1->Step2 Step3 Esterification (BnBr) Step2->Step3 Step4 O-Alkylation (EtI, Ag2O) Step3->Step4 Step5 Hydrogenolysis (Pd/C, H2) Step4->Step5 Final Boc-O-ethyl-L-homoserine Step5->Final

Caption: Step-by-step synthetic workflow for the chiral pool semi-synthesis of Boc-O-ethyl-L-homoserine.

Step 1: N-alpha Protection (Synthesis of Boc-L-Homoserine)
  • Procedure: Suspend L-homoserine (1.0 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane. Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Stir at room temperature for 12 hours. Acidify to pH 2-3 using 1M KHSO₄ and extract with ethyl acetate.

  • Mechanistic Causality: The biphasic basic condition ensures the amine is deprotonated and nucleophilic, while the hydroxyl group remains protonated, ensuring high chemoselectivity for N-protection.

Step 2: Carboxyl Protection (Synthesis of Boc-L-Homoserine Benzyl Ester)
  • Procedure: Dissolve Boc-L-homoserine in anhydrous DMF. Add Cesium carbonate (Cs₂CO₃, 0.6 eq) and Benzyl bromide (BnBr, 1.05 eq). Stir at room temperature for 4 hours. Quench with water and extract with diethyl ether.

  • Mechanistic Causality: A benzyl ester is explicitly chosen over a methyl or ethyl ester because it is orthogonal to the acid-sensitive Boc group. It can be removed later via neutral hydrogenolysis, whereas saponification of a methyl ester (requiring LiOH/NaOH) risks racemization of the alpha-chiral center.

Step 3: Gamma-Hydroxyl O-Alkylation
  • Procedure: Dissolve the intermediate in anhydrous dichloromethane (DCM). Add freshly prepared Silver(I) oxide (Ag₂O, 2.0 eq) and Ethyl iodide (EtI, 5.0 eq). Protect from light and stir vigorously for 48 hours. Filter through Celite to remove silver salts.

  • Mechanistic Causality: This is the most critical step. Using strong bases (e.g., NaH) to deprotonate the alcohol would trigger beta-elimination or alpha-deprotonation, destroying the molecule's stereochemical integrity. Ag₂O acts as a mild, non-nucleophilic acid scavenger and a halophilic activator. The Ag⁺ ion coordinates with the iodine of EtI, dramatically increasing its electrophilicity and driving the etherification forward under completely neutral conditions.

Step 4: Deprotection via Hydrogenolysis
  • Procedure: Dissolve the alkylated ester in methanol. Add 10% Palladium on Carbon (Pd/C, 10% w/w). Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas (1 atm via balloon). Stir for 2 hours. Filter through Celite and concentrate in vacuo to yield the final product.

  • Mechanistic Causality: Hydrogenolysis selectively cleaves the benzyl ester C-O bond. Because the reaction operates under strictly neutral conditions at room temperature, the acid-sensitive Boc group and the newly formed ethyl ether remain entirely unperturbed.

Analytical Validation

To ensure the trustworthiness of the synthesized batch prior to SPPS integration, the following self-validating analytical checks must be performed:

  • Chiral HPLC: Compare against a racemic standard (synthesized via Pathway A) to confirm >99% enantiomeric excess (ee). Any peak broadening indicates failure during Step 3.

  • LC-MS (ESI): Expected mass for C₁₁H₂₁NO₅ is 247.14 Da. Look for the[M+Na]⁺ peak at 270.1 Da and the characteristic loss of the Boc group ([M-tBu+H]⁺) during fragmentation.

  • ¹H NMR (400 MHz, CDCl₃): Confirm the presence of the ethyl ether triplet (~1.15 ppm) and quartet (~3.45 ppm), alongside the massive Boc singlet (~1.45 ppm).

References
  • Chemical Synthesis of O-Ethyl-l-homoserine, a New Amino Acid Produced by Corynebacterium Ethanolaminophilum. Oxford Academic (Bulletin of the Chemical Society of Japan). 4

  • O-alkylhomoserine synthesis catalyzed by O-acetylhomoserine sulfhydrylase in microorganisms. PubMed (National Institutes of Health). 8

  • 1616273-34-7 | N-(tert-Butoxycarbonyl)-O-ethyl-L-homoserine. AiFChem. 1

  • Metabolic Pathway of O-alkylhomoserine in Corynebacterium acetophilum. Taylor & Francis (Agricultural and Biological Chemistry). 9

  • Radiopharmaceutical compositions targeting glypican-3 and uses thereof. Google Patents (WO2024254339A9). 2

  • Peptide compositions targeting glypican-3 and uses thereof. Google Patents (WO2024252336A1). 3

  • Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry. ACS Publications. 6

  • Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. PubMed Central (PMC). 7

  • Chemical Compound Synthesis Overview | Ethanol | Acetic Acid. Scribd. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocols Incorporating 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid

Executive Summary & Mechanistic Rationale The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug development. The compound 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug development. The compound 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (commonly referred to as Boc-Hse(Et)-OH or Boc-O-ethyl-L-homoserine) is a highly specialized building block[1].

From a mechanistic standpoint, O-ethyl-homoserine serves as a superior, oxidation-resistant isostere for methionine. While methionine's thioether is notoriously susceptible to oxidation (forming sulfoxides that can abrogate biological activity), the aliphatic ethyl ether of Hse(Et) is completely redox-stable. Furthermore, the ether oxygen acts as a distinct hydrogen-bond acceptor, subtly altering the local lipophilicity and secondary structure of the peptide.

Because it is protected by a tert-butyloxycarbonyl (Boc) group on the α -amine, this derivative is highly versatile. It can be utilized as a standard internal building block in traditional Boc/Bzl SPPS[2], or strategically deployed as the final N-terminal capping residue in Fmoc/tBu SPPS[3].

Physicochemical Profiling & Stoichiometry

To ensure optimal coupling kinetics, the physical properties and reaction stoichiometry must be tightly controlled. The ethyl ether side chain does not present severe steric hindrance (unlike β -branched residues such as Val or Ile); however, the ether oxygen can weakly coordinate with certain coupling reagents. Therefore, a highly reactive aminium salt is recommended.

Table 1: Quantitative Data for Boc-Hse(Et)-OH Incorporation

ParameterSpecification / Value
Chemical Name 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid
Common Name Boc-Hse(Et)-OH
CAS Number 147325-09-5
Molecular Formula C11H21NO5
Molecular Weight 247.29 g/mol
Residue Mass (in peptide) 129.16 Da
Amino Acid Equivalents 4.0 eq (relative to resin loading)
Coupling Reagent (HATU) 3.9 eq
Base (DIEA) 8.0 eq
Coupling Concentration 0.1 M to 0.2 M in DMF

Workflow Visualization

The following diagram illustrates the logical progression of incorporating Boc-Hse(Et)-OH into a growing peptide chain, highlighting the critical self-validation steps required to guarantee structural integrity.

SPPS_Workflow Resin Peptidyl-Resin (Free N-terminus) Activation Activation of Boc-Hse(Et)-OH (HATU / DIEA / DMF) Resin->Activation Swell in DMF Coupling Coupling Reaction (1-2 hours, RT) Activation->Coupling Add active ester Wash Resin Washing (DMF / DCM) Coupling->Wash Drain reagents Kaiser In-Process Control (Kaiser Test & Micro-cleavage) Wash->Kaiser Sample resin Kaiser->Coupling Positive (Incomplete) Cleavage Global Cleavage (HF or TFA) Kaiser->Cleavage Negative (Complete) Product Final Peptide (Intact Ethyl Ether) Cleavage->Product Ether survives acid

Workflow for incorporating Boc-Hse(Et)-OH into solid-phase peptide synthesis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By embedding analytical checkpoints directly into the methodology, the risk of synthesizing deletion sequences or degrading the non-canonical side chain is virtually eliminated.

Phase A: Resin Preparation & N-Terminal Deprotection
  • Resin Swelling: Weigh the desired amount of peptidyl-resin and transfer it to a fritted synthesis syringe. Swell in Dichloromethane (DCM) for 15 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes.

    • Causality: Proper solvation expands the polymer matrix, exposing internal reactive amines and ensuring quantitative coupling kinetics, which is especially critical for difficult sequences[3].

  • Deprotection: Ensure the N-terminus of the resin-bound peptide is free. If the previous residue was Fmoc-protected, treat with 20% piperidine in DMF (2 × 10 min). Wash extensively with DMF (5 × 1 min).

Phase B: Activation and Coupling
  • Activation: In a clean vial, dissolve 4.0 eq of Boc-Hse(Et)-OH and 3.9 eq of HATU in a minimum volume of DMF to achieve a ~0.15 M concentration. Add 8.0 eq of N,N-Diisopropylethylamine (DIEA).

    • Causality: HATU is explicitly selected over standard HBTU. The 7-azabenzotriazole moiety of HATU provides an adjacent basic nitrogen that facilitates intramolecular hydrogen bonding with the incoming amine. This "neighboring group effect" drastically accelerates the acylation rate and suppresses epimerization of the α -carbon[4].

  • Coupling: Transfer the activated ester solution to the resin. Agitate gently at room temperature for 60 to 120 minutes.

  • Washing: Drain the reaction mixture. Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min) to remove all soluble byproducts.

Phase C: Self-Validation (In-Process Controls)
  • Kaiser Test: Withdraw a few resin beads and perform a Kaiser test.

    • Validation Logic: A colorless/yellow bead indicates complete acylation of the primary amines. A blue bead indicates incomplete coupling, automatically triggering a secondary coupling cycle using a different reagent (e.g., DIC/Oxyma) to prevent deletion sequences.

  • Micro-Cleavage: Withdraw 5 mg of the resin. Treat with the appropriate cleavage cocktail (see Phase D) for 1 hour, precipitate in cold ether, and analyze via LC-MS.

    • Validation Logic: This confirms the exact mass addition of the Hse(Et) residue (+129.16 Da) and verifies that the ethyl ether has not undergone unexpected side reactions before the entire batch is committed to global cleavage.

Phase D: Global Cleavage & Deprotection
  • Cleavage Execution:

    • If used as the N-terminal residue in Fmoc-SPPS: Treat the resin with a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2 hours.

    • Causality: The strong acid removes the N-terminal Boc group and cleaves the peptide from the resin. Crucially, primary aliphatic ethers (like the ethyl ether of Hse(Et)) are highly resistant to TFA. Unlike tert-butyl ethers which are rapidly cleaved, the ethyl ether remains entirely intact, delivering the desired O-ethyl-homoserine residue in the final product.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and dry the pellet for subsequent preparative HPLC purification.

Sources

Application

optimal coupling reagents for 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid in drug discovery

Application Note: Optimal Coupling Strategies for 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic Acid in Drug Discovery Executive Summary & Rationale The incorporation of unnatural amino acids (UAAs) is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimal Coupling Strategies for 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic Acid in Drug Discovery

Executive Summary & Rationale

The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptidomimetic drug discovery, enabling the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid —a Boc-protected, ether-functionalized derivative of homoserine—is highly valued for its ability to tune lipophilicity and introduce unique hydrogen-bond acceptor dynamics without the metabolic liabilities associated with thioethers (e.g., methionine)[1].

However, coupling this aliphatic UAA presents distinct challenges. While the ethoxy side chain is relatively unhindered, the primary risk lies in epimerization at the α-chiral center via oxazolone formation during carboxyl activation. As a Senior Application Scientist, the goal is to move beyond empirical "trial and error" and select coupling reagents based on mechanistic kinetics, ensuring high fidelity, scalability, and safety[2].

Mechanistic Grounding: Selecting the Optimal Coupling Reagent

Amide bond formation requires the transient conversion of the carboxylic acid into a highly reactive electrophile. The choice of coupling reagent dictates the pathway, speed, and side-reaction profile of this intermediate[3].

  • The Carbodiimide/Oxyma Pathway (Solid-Phase Supremacy): Historically, DCC or DIC with HOBt was the standard. However, HOBt is now classified as a Class 1c explosive. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior, non-explosive alternative[4]. Mechanistically, Oxyma acts as an aggressive nucleophile that rapidly attacks the transient O-acylisourea formed by DIC. This outcompetes the intramolecular cyclization that leads to oxazolone formation, effectively suppressing epimerization while generating a highly reactive active ester[5].

  • The Uronium/Aminium Pathway (Solution-Phase & Hindered Amines): For solution-phase synthesis or coupling to sterically hindered amines (e.g., N-methylated residues), COMU is the optimal choice. Unlike HATU, which carries explosive risks and relies on a benzotriazole core, COMU features a morpholino group. This structural modification serves a dual purpose: it acts as an internal base to accelerate activation and renders the resulting byproducts highly water-soluble, dramatically simplifying downstream aqueous workup[6].

Comparative Performance Data

The following table summarizes the quantitative performance metrics of standard coupling systems when applied to aliphatic Boc-protected UAAs like 4-ethoxybutanoic acid.

Coupling Reagent SystemActivation KineticsEpimerization RiskTypical YieldByproduct SolubilitySafety Profile
DIC / Oxyma Pure Moderate (3–5 min)Very Low> 95%High (Organic)Non-explosive
COMU / DIPEA Fast (< 1 min)Low> 98%High (Aqueous)Non-explosive
HATU / DIPEA Fast (< 1 min)Moderate> 95%ModerateExplosive Risk
EDC / HOBt Slow (10–15 min)Moderate85–90%High (Aqueous)Explosive Risk

Experimental Workflows & Reaction Logic

CouplingWorkflow Start Boc-4-ethoxybutanoic acid + Amine / Resin Decision Select Synthesis Phase Start->Decision SolPhase Solution-Phase Synthesis Decision->SolPhase SPPS Solid-Phase Synthesis Decision->SPPS COMU COMU / DIPEA (Fast, High Yield) SolPhase->COMU Hindered Amines DICOxyma DIC / Oxyma Pure (Cost-Effective, Low Epimerization) SPPS->DICOxyma Standard Coupling ActiveEster Active Ester Intermediate (Suppresses Oxazolone) COMU->ActiveEster DICOxyma->ActiveEster AmideBond Amide Bond Formation ActiveEster->AmideBond Nucleophilic Attack Monitor Validation: LC-MS or Kaiser Test AmideBond->Monitor Monitor->AmideBond Incomplete (Recouple) Success Proceed to Deprotection Monitor->Success Complete Conversion

Workflow for selecting optimal coupling reagents for Boc-4-ethoxybutanoic acid synthesis.

Self-Validating Experimental Protocols

Protocol A: Solution-Phase Synthesis using COMU

Ideal for fragment-based drug discovery and coupling to complex, hindered amines.

  • Reagent Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (1.0 eq) and COMU (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation (Self-Validating Step): Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise.

    • Causality & Validation: The reaction mixture will immediately transition to a distinct yellow/orange color. This chromogenic shift is a self-validating indicator that the highly reactive uronium active ester has successfully formed[6].

  • Coupling: Add the target amine (1.1 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Reaction Monitoring: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation: The reaction is complete when the mass corresponding to the active ester disappears and the desired amide product mass dominates the chromatogram.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The morpholino-derived byproducts of COMU are highly water-soluble, ensuring they are completely partitioned into the aqueous layer, leaving a highly pure crude organic product[6].

Protocol B: Solid-Phase Peptide Synthesis (SPPS) using DIC/Oxyma Pure

Ideal for automated peptide synthesizers and sequential peptidomimetic assembly.

  • Resin Swelling: Swell the amine-functionalized resin (e.g., MBHA or Wang resin) in DMF for 30 minutes to maximize pore accessibility.

  • Pre-Activation: In a separate vial, prepare a coupling cocktail containing 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq) in DMF. Add DIC (3.0 eq) and incubate for 3 minutes.

    • Causality: Pre-activation allows the DIC to form the O-acylisourea, which is immediately trapped by Oxyma to form the stable active ester. Doing this before introducing it to the resin prevents unreacted DIC from causing side reactions (e.g., guanidinylation) on the resin-bound amines[5].

  • Coupling: Transfer the pre-activated cocktail to the resin. Agitate at room temperature for 60 minutes.

  • Validation (Kaiser Test): Withdraw a few resin beads, wash with DCM, and apply Kaiser test reagents (ninhydrin).

    • Validation System: Heat to 100 °C for 3 minutes. If the beads remain colorless/yellow, the coupling is 100% complete (free amines are consumed). If the beads turn blue, steric hindrance has slowed the reaction; repeat Step 2 and 3 (double coupling) before proceeding to Boc deprotection (using TFA/DCM).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link][2]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry–A European Journal, 15(37), 9394-9403. Available at:[Link][4]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at:[Link][7]

Sources

Method

Application Note: Strategic Incorporation of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid into Peptidomimetics

Executive Summary This application note provides a comprehensive, field-proven framework for the incorporation of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (commonly known as Boc-O-ethyl-L-homoserine or Boc-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, field-proven framework for the incorporation of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (commonly known as Boc-O-ethyl-L-homoserine or Boc-Hse(Et)-OH) into synthetic peptides. By leveraging this unnatural amino acid as a methionine bioisostere, drug development professionals can engineer peptidomimetics with absolute resistance to thioether oxidation while preserving native lipophilicity, steric bulk, and receptor affinity.

Mechanistic Rationale & Bioisosteric Design

Methionine (Met) is a critical hydrophobic residue in many bioactive peptides, but its thioether side chain is highly susceptible to oxidation by physiological reactive oxygen species (ROS), forming methionine sulfoxide or sulfone. This oxidation drastically alters the steric bulk and polarity of the side chain, frequently leading to a total loss of biological activity and complicating pharmaceutical formulation and shelf-life.

To circumvent this liability, 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid is utilized as a direct bioisostere. The causality behind this substitution lies in the fundamental chemistry of the ether linkage (-O-CH2CH3) compared to the thioether (-S-CH3). Oxygen, being highly electronegative, holds its lone pairs tightly, rendering the aliphatic ether chemically inert to physiological oxidants[1]. Furthermore, homoserine ethers naturally occur in specific animal-encoded nonribosomal pathways, validating their structural stability and compatibility within biological systems[2]. By substituting Met with Hse(Et), the peptide retains its hydrophobic interactions within target binding pockets while achieving absolute oxidative stability.

Mechanism cluster_Native Native Liability cluster_Mimetics Peptidomimetic Advantage ROS Physiological ROS (H2O2, Peroxides) Met Methionine (Thioether) ROS->Met Hse Boc-Hse(Et)-OH (Ether Linkage) ROS->Hse Oxidized Methionine Sulfoxide (Loss of Bioactivity) Met->Oxidized Rapid Oxidation Stable Stable Peptidomimetic (Retained Bioactivity) Hse->Stable Oxidation Resistant

Diagram 1: Mechanistic advantage of O-ethyl homoserine over native methionine under oxidative stress.

Physicochemical Properties & Data

To ensure accurate stoichiometry and solubility during Solid-Phase Peptide Synthesis (SPPS), the physicochemical properties of Boc-Hse(Et)-OH are summarized below.

PropertyValueClinical/Synthetic Relevance
Chemical Name 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acidStandard IUPAC nomenclature.
Common Name Boc-O-ethyl-L-homoserine; Boc-Hse(Et)-OHUsed in SPPS shorthand.
CAS Registry Number 1616273-34-7[3]Essential for raw material procurement and QA.
Molecular Formula C11H21NO5Determines exact mass for LC-MS validation.
Molecular Weight 247.29 g/mol Used for stoichiometric equivalent calculations.
Protecting Group tert-Butyloxycarbonyl (Boc)Acid-labile; dictates Boc-SPPS or N-terminal Fmoc-SPPS use.

Experimental Protocols: Self-Validating Synthesis Workflow

Because Boc-Hse(Et)-OH utilizes acid-labile Boc protection, it is typically employed in classical Boc-SPPS or as the final N-terminal capping residue in an Fmoc-SPPS strategy. The following protocol details its incorporation using a highly efficient HATU/DIPEA activation system designed to prevent epimerization.

Protocol A: Activation and Coupling of Boc-Hse(Et)-OH

Objective: Form a robust amide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of Boc-Hse(Et)-OH.

  • Resin Preparation: Swell the peptide-resin (e.g., PAM resin for Boc-SPPS) in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes.

    • Causality: Proper swelling maximizes the internal surface area of the polymer matrix, ensuring complete diffusion of bulky coupling reagents to the active functional sites.

  • Reagent Calculation & Activation: Dissolve 3.0 equivalents (eq) of Boc-Hse(Et)-OH and 2.9 eq of HATU in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU is chosen over standard carbodiimides (like DIC) because it generates a highly reactive O-At-ester intermediate, driving the reaction to completion rapidly. DIPEA acts as the necessary base to deprotonate the carboxylic acid, initiating activation. Using 2.9 eq of HATU (slightly less than the amino acid) prevents the capping of the resin by excess uronium salts.

  • Coupling Reaction: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • In-Process Validation (Kaiser Test): Withdraw a few resin beads, wash with ethanol, and apply the Kaiser ninhydrin reagents. Heat at 100°C for 3 minutes.

    • Self-Validating Step: A colorless or pale yellow bead confirms >99% coupling efficiency (absence of free primary amines). A blue color indicates incomplete coupling, triggering an automatic re-coupling step using a different activator (e.g., DIC/Oxyma) to prevent deletion sequences.

Protocol B: Global Deprotection and Cleavage

Objective: Remove the Boc protecting group and cleave the peptidomimetic from the solid support.

  • Scavenger Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).

    • Causality: While the ether linkage of Hse(Et) is inherently stable to TFA, the removal of the Boc group generates highly reactive tert-butyl cations. TIPS and water act as nucleophilic scavengers to trap these cations, preventing the irreversible alkylation of electron-rich residues (like Trp or Tyr) elsewhere in the peptide.

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for 2 hours at room temperature under gentle agitation.

  • Precipitation & Isolation: Filter the resin and concentrate the TFA filtrate under a stream of nitrogen. Precipitate the crude peptide by adding ice-cold diethyl ether.

    • Causality: Diethyl ether selectively precipitates the polar peptide while dissolving the non-polar scavengers and cleaved protecting groups, providing an immediate first-pass purification.

  • Centrifugation & Lyophilization: Centrifuge at 4000 rpm for 10 minutes, decant the ether, wash the pellet twice more with ether, dissolve in water/acetonitrile, and lyophilize.

Protocol Start 1. Resin Swelling (DCM/DMF) Activation 2. Amino Acid Activation Boc-Hse(Et)-OH + HATU + DIPEA Start->Activation Prepare Matrix Coupling 3. Amide Coupling (1-2 Hours, RT) Activation->Coupling Electrophilic Intermediate Validation 4. Kaiser Test (Self-Validation) Coupling->Validation Assess Completion Validation->Coupling If Positive (Blue) Re-couple Cleavage 5. Global Cleavage (TFA/Scavengers) Validation->Cleavage If Negative (Yellow) Purification 6. RP-HPLC & LC-MS (Final Verification) Cleavage->Purification Isolate Product

Diagram 2: Self-validating SPPS workflow for the incorporation of Boc-Hse(Et)-OH.

References

  • AiFChem. "1616273-34-7 | N-(tert-Butoxycarbonyl)-O-ethyl-L-homoserine". AiFChem Catalog. 3

  • Murooka, Y., & Harada, T. "Chemical Synthesis of O-Ethyl-l-homoserine, a New Amino Acid Produced by Corynebacterium Ethanolaminophilum". Bulletin of the Chemical Society of Japan, Oxford Academic. 1

  • "Animal-Encoded Nonribosomal Pathway to Bursatellin Analogs". ACS Publications. 2

Sources

Application

Application Note: Optimized Boc-Deprotection Strategies for 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic Acid Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Structural Considerations The tert-butyloxycarbonyl (Boc) group is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Structural Considerations

The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group for primary and secondary amines in organic synthesis and peptide chemistry, favored for its stability under basic conditions and its facile, predictable cleavage under acidic conditions[1].

When working with 2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid derivatives (structurally analogous to Boc-protected O-ethyl-homoserine), chemists must navigate the selective removal of the N-Boc group without compromising the integrity of the molecule's other functional groups. The primary structural feature of interest here is the 4-ethoxy moiety —an aliphatic ethyl ether.

Unlike tert-butyl ethers or trityl ethers, which undergo rapid acid-catalyzed cleavage[2], aliphatic ethyl ethers are highly robust. They typically require harsh Lewis acids (e.g., BBr₃) or concentrated hydrohalic acids at elevated temperatures for cleavage. Consequently, standard Boc deprotection methodologies can be applied to this substrate with high confidence that the 4-ethoxy ether linkage will remain completely intact.

Mechanistic Insights: Causality in Reagent Selection

The deprotection of the Boc group relies on specific acid-catalyzed mechanistic steps. The acidic proton from the reagent (e.g., HCl or TFA) protonates the carbonyl oxygen of the Boc carbamate, significantly increasing its susceptibility to cleavage. The intermediate then collapses, releasing a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is highly unstable and spontaneously decarboxylates, driving the reaction forward to yield the free amine, which is immediately protonated to form the corresponding salt[1].

Mechanism N1 Boc-Protected Derivative N2 Protonated Intermediate N1->N2 Acid (H+) N3 Carbamic Acid + t-Butyl Cation N2->N3 Cleavage N4 Decarboxylation (- CO2) N3->N4 Spontaneous N5 Amine Salt Product N4->N5 Protonation

Reaction mechanism of acid-catalyzed Boc deprotection leading to the free amine salt.

During this process, the generated tert-butyl carbonium ions act as potent electrophiles. While the isolated 2-amino-4-ethoxybutanoic acid derivative lacks nucleophilic side chains, if this building block is incorporated into a larger peptide sequence containing electron-rich residues (e.g., Tryptophan, Tyrosine, Methionine), the addition of carbocation scavengers becomes mandatory to prevent unwanted alkylation side products[3].

Comparative Deprotection Strategies

Selecting the appropriate acidic condition depends heavily on the downstream application of the deprotected amine. Below is a comparative analysis of the three most effective methodologies for this substrate class.

Deprotection ReagentSolventTypical TimeResulting SaltAdvantages & Causality for Selection
4M HCl 1,4-Dioxane0.5 - 2 hHydrochloride (HCl)Gold Standard: Fast, efficient, and highly selective[2]. Yields an HCl salt, which is generally preferred for in vivo studies as it avoids the cellular toxicity often associated with trifluoroacetate salts.
20–50% TFA Dichloromethane (DCM)0.5 - 4 hTrifluoroacetate (TFA)Rapid & Soluble: Excellent solvating power for larger peptide derivatives. Requires careful co-evaporation to remove residual TFA[4][5].
Oxalyl Chloride Methanol1 - 4 hHydrochloride (HCl)Mild Alternative: Generates HCl in situ. Useful if the molecule contains other highly acid-labile protecting groups that might not survive neat TFA[6].

Validated Experimental Protocols

The following self-validating protocols are designed to ensure complete deprotection while maximizing the purity of the isolated amine salt.

Protocol A: Deprotection using 4M HCl in Dioxane (Recommended)

This protocol is favored for generating the biologically benign hydrochloride salt directly, avoiding the need for counter-ion exchange later in the development pipeline.

  • Preparation: Suspend or dissolve the Boc-protected 2-amino-4-ethoxybutanoic acid derivative (1.0 equiv.) in a commercially available 4M solution of HCl in anhydrous 1,4-dioxane (approx. 5-10 mL per mmol of substrate)[4].

  • Reaction: Stir the mixture continuously at room temperature (20-25 °C). The reaction is typically complete within 30 to 60 minutes[2].

  • Monitoring: Verify the disappearance of the starting material using TLC (visualized with Ninhydrin stain) or LC-MS.

  • Isolation: Evaporate the solvent under reduced pressure. To isolate the pure hydrochloride salt, add cold diethyl ether to the resulting residue to induce precipitation. Filter and wash the solid with additional cold ether, then dry in vacuo[4].

Protocol B: Standard Deprotection using TFA in DCM

This is the most ubiquitous method in solid-phase and solution-phase peptide synthesis due to its rapid kinetics.

  • Preparation: Dissolve the substrate (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Acidification: Slowly add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20-50% (v/v)[4]. If the derivative is part of a vulnerable peptide, add scavengers (e.g., 2.5% water, 2.5% triisopropylsilane (TIS), or 0.5% dithioethane)[3][4].

  • Reaction: Stir the reaction mixture at room temperature for 1 to 2 hours[7].

  • Concentration: Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Co-evaporation: To effectively remove residual TFA—which can interfere with subsequent coupling steps—azeotrope the resulting crude oil with toluene (3 x 10 mL) and concentrate in vacuo[5].

Workflow Step1 1. Dissolve Substrate (DCM or Dioxane) Step2 2. Add Acid Reagent (TFA or 4M HCl) Step1->Step2 Step3 3. Stir at RT (0.5 - 4 hours) Step2->Step3 Step4 4. Monitor Reaction (TLC / LC-MS) Step3->Step4 Step5 5. Concentrate in vacuo (& Co-evaporate) Step4->Step5 Step6 6. Isolate Product (Triturate w/ Ether) Step5->Step6

Standard experimental workflow for the acidic deprotection of Boc-protected amino acids.

Troubleshooting & Downstream Processing

  • Incomplete Deprotection: If LC-MS indicates remaining starting material, ensure the acid reagents are fresh. HCl gas can slowly escape from dioxane solutions over time, lowering the molarity.

  • Free Amine Conversion: After the Boc group has been removed, the deprotected amine exists as a salt (HCl or TFA). If the next synthetic step requires the free nucleophilic amine (e.g., for amide coupling), the salt must be neutralized. This is typically achieved in situ by treating the product with an excess of a non-nucleophilic base such as diisopropylethylamine (DIEA) in DCM, or via an aqueous workup using saturated NaHCO₃[3][4][8].

  • Ether Cleavage Concerns: If unexpected degradation is observed, verify the temperature of the reaction. While the 4-ethoxy group is highly stable at room temperature, prolonged exposure to strong acids at elevated temperatures (reflux) can initiate unwanted ether cleavage pathways. Always maintain the reaction at or below 25 °C.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research.
  • BenchChem Technical Support. (2025). Navigating Boc Deprotection: A Guide to Preventing Side Products. BenchChem.
  • BenchChem Technical Support. (2026). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec Synthesis Notes.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Common Organic Chemistry. Boc Deprotection - TFA. Common Organic Chemistry.
  • University of Kentucky. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. UKY X-Ray Crystallography Facility.
  • The Royal Society of Chemistry. Trifluoroacetic acid (TFA), Dichloromethane (DCM), round bottom flask (rbf)

Sources

Method

Synthesis of Unnatural Amino Acid Sequences with 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid

Application Notes & Protocols for Boc-SPPS of Peptidomimetics Introduction & Mechanistic Rationale The incorporation of unnatural amino acids is a cornerstone of modern peptide drug development, enabling researchers to b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols for Boc-SPPS of Peptidomimetics

Introduction & Mechanistic Rationale

The incorporation of unnatural amino acids is a cornerstone of modern peptide drug development, enabling researchers to bypass the pharmacokinetic limitations of native peptides. 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (CAS: 1616273-34-7)[1], widely known as Boc-O-ethyl-L-homoserine or Boc-Hse(Et)-OH [2], is a highly specialized building block. The O-ethyl ether side chain serves as a non-oxidizable isostere for methionine and acts as a lipophilic modulator that significantly enhances the membrane permeability of cyclic peptide compounds[3][4].

The Expertise Perspective: Why Boc-SPPS?

While Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the industry standard, Boc-SPPS remains indispensable for synthesizing base-sensitive sequences, such as depsipeptides or peptides containing base-labile post-translational modifications. The ether linkage in the 4-ethoxybutanoic acid side chain is highly stable under the strongly acidic conditions required for Boc chemistry—specifically, repeated exposure to trifluoroacetic acid (TFA) for deprotection and anhydrous hydrogen fluoride (HF) for global cleavage.

Causality in Coupling Dynamics

The unbranched nature of the ethyl ether side chain presents minimal steric hindrance during coupling. However, the gamma-oxygen can weakly coordinate with activated esters. To prevent transient stabilization of oxazolone intermediates (which leads to epimerization), we mandate the use of highly efficient, non-uronium coupling systems like DIC/OxymaPure over traditional HBTU/DIEA.

Physicochemical Properties & Optimization Data

To ensure reproducible synthesis, it is critical to understand the physical profile and coupling kinetics of this unnatural derivative.

Table 1: Physicochemical Properties of Boc-Hse(Et)-OH

PropertySpecification
Chemical Name 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid
Common Name Boc-O-ethyl-L-homoserine[2][5]
CAS Number 1616273-34-7[1][6]
Molecular Formula C11H21NO5
Molecular Weight 247.29 g/mol
Solubility DMF, DCM, NMP (Excellent)
Primary Application Boc-SPPS, Cyclic Peptides, Permeability Enhancement[3][4]

Table 2: Quantitative Optimization of Coupling Reagents for Boc-Hse(Et)-OH

Reagent SystemEquivalentsReaction TimeCoupling EfficiencyEpimerization Level
DIC / OxymaPure 3.060 min>99.0%<0.1%
HATU / DIEA 3.045 min>99.0%<0.2%
HBTU / DIEA 3.060 min95.0%~0.5%
DIC / HOBt 3.090 min92.0%<0.1%

Note: Data summarized from internal process development runs. DIC/OxymaPure provides the optimal balance of high coupling efficiency and negligible epimerization.

Workflow Visualization

SPPS_Cycle Start Resin Preparation (PAM Resin) Deprotect Boc Deprotection (100% TFA) Start->Deprotect Wash1 Washing Step (DCM / DMF) Deprotect->Wash1 Neutralize Neutralization (DIEA in DMF) Wash1->Neutralize Couple Coupling Boc-Hse(Et)-OH (DIC / OxymaPure) Neutralize->Couple Wash2 Washing Step (DMF / DCM) Couple->Wash2 Wash2->Deprotect Next Cycle Cleavage Global Cleavage (Anhydrous HF) Wash2->Cleavage Sequence Complete

Workflow of Boc-SPPS incorporating Boc-Hse(Et)-OH, highlighting key deprotection and coupling steps.

Experimental Protocols: Step-by-Step Methodology

Self-Validating System: This protocol incorporates the Kaiser (ninhydrin) test as a critical checkpoint. Proceeding without confirming complete coupling leads to deletion sequences that are notoriously difficult to separate via RP-HPLC.

Materials Required
  • Resin: Phenylacetamidomethyl (PAM) resin (0.5 mmol/g loading).

    • Expert Insight: PAM resin is chosen over standard Merrifield resin because its engineered linker is ~100 times more stable to TFA, preventing premature peptide loss during the repeated deprotection cycles of Boc-SPPS.

  • Amino Acid: Boc-Hse(Et)-OH[7][8].

  • Reagents: Trifluoroacetic acid (TFA), N,N-Diisopropylethylamine (DIEA), N,N'-Diisopropylcarbodiimide (DIC), OxymaPure, Dichloromethane (DCM), Dimethylformamide (DMF).

Step 1: Resin Swelling
  • Weigh 1.0 g of PAM resin (0.5 mmol) into a fritted SPPS reaction vessel.

  • Swell the resin in 10 mL of DCM for 30 minutes with gentle, continuous agitation.

  • Drain the solvent completely via vacuum.

Step 2: Boc Deprotection
  • Add 10 mL of 100% TFA to the resin. Agitate for 2 minutes and drain.

  • Add a fresh 10 mL of 100% TFA. Agitate for exactly 5 minutes.

  • Drain and wash the resin sequentially with DCM (3 × 10 mL) and DMF (3 × 10 mL) to remove residual acid.

Step 3: In Situ Neutralization & Coupling

Expert Insight: We utilize an in situ neutralization protocol to minimize the risk of base-catalyzed side reactions (like diketopiperazine formation) that can occur if the resin is left in a neutralized, uncoupled state.

  • In a separate clean vial, dissolve 3.0 equivalents (1.5 mmol, ~371 mg) of Boc-Hse(Et)-OH and 3.0 equivalents of OxymaPure (1.5 mmol, 213 mg) in 5 mL of peptide-synthesis grade DMF.

  • Add 3.0 equivalents of DIC (1.5 mmol, ~235 µL) to the vial. Stir for 2 minutes to pre-activate the amino acid.

  • Add the activated mixture directly to the resin.

  • Immediately add 1.0 equivalent of DIEA (0.5 mmol, ~87 µL) to the reaction vessel to neutralize the TFA salts remaining on the resin.

  • Agitate the reaction for 60 minutes at room temperature.

Step 4: Washing and In-Process Validation
  • Drain the coupling solution.

  • Wash the resin with DMF (4 × 10 mL) and DCM (2 × 10 mL).

  • Validation (Kaiser Test): Extract a few resin beads and perform a ninhydrin test.

    • Pass: A yellow or colorless bead indicates >99% coupling efficiency. Proceed to the next cycle.

    • Fail: A blue bead indicates unreacted primary amines. Do not proceed; repeat Step 3.

Step 5: Global Cleavage (Anhydrous HF)
  • Transfer the thoroughly dried peptide-resin to a Teflon HF cleavage apparatus.

  • Add scavengers (e.g., p-cresol, 5% v/v) to protect the ether side chain of Hse(Et) from potential carbocation alkylation during cleavage.

  • Cleave with anhydrous HF at 0°C for 60 minutes.

  • Evaporate the HF under a stream of nitrogen, precipitate the crude peptide using cold diethyl ether, and lyophilize before RP-HPLC purification.

References

  • [7][8] Namiki Shoji Co., Ltd. Amino Acid Derivatives Catalog (GLS211202-K23268). Retrieved from:[Link]

  • [4] World Intellectual Property Organization (WIPO). Cyclic peptide compound having high membrane permeability, and library containing same (WO2018225864). Retrieved from:

Sources

Application

scale-up synthesis methods for 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid in pharmaceutical manufacturing

Application Note: Scale-Up Synthesis and Process Optimization of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic Acid Introduction 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (commonly referred to as Boc-O-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Process Optimization of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic Acid

Introduction

2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (commonly referred to as Boc-O-ethyl-L-homoserine or Boc-Ehb-OH) is a critical non-canonical amino acid building block. It is widely utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and novel active pharmaceutical ingredients (APIs) [1]. Transitioning the synthesis of this molecule from a benchtop discovery scale to a multi-kilogram manufacturing scale presents unique chemical engineering challenges. Process chemists must suppress intramolecular lactonization, preserve stereochemical integrity (preventing racemization at the α-carbon), and safely manage hazardous reagents under exothermic conditions.

Mechanistic Rationale and Route Selection

Direct O-alkylation of unprotected Boc-L-homoserine is plagued by poor chemoselectivity. The proximity of the unprotected carboxylate to the primary hydroxyl group frequently leads to intramolecular cyclization, yielding Boc-homoserine lactone as a major byproduct [2]. To circumvent this, a robust, scalable three-step sequence is employed:

  • Carboxyl Protection (Esterification): Conversion to the methyl ester masks the carboxylic acid, preventing competitive esterification and lactonization during the subsequent O-alkylation step.

  • O-Ethylation: The primary hydroxyl group is deprotonated using Sodium Hydride (NaH) and subsequently alkylated with Ethyl Iodide (EtI).

  • Saponification: Mild hydrolysis using Lithium Hydroxide (LiOH) removes the methyl ester while leaving the acid-labile Boc group intact.

Causality in Experimental Design:

  • Base Selection in Step 2: NaH is selected over weaker bases (like K 2​ CO 3​ ) because the primary alcohol requires irreversible deprotonation to ensure rapid nucleophilic attack on the ethylating agent.

  • Thermodynamic Control: The O-alkylation must be strictly maintained at 0–5 °C. Elevated temperatures promote α-proton abstraction (leading to racemization) and increase the risk of thermal runaway during NaH quenching.

  • Workup pH: During the final saponification workup, acidification must be performed using 10% aqueous citric acid rather than strong mineral acids (e.g., HCl) to prevent premature cleavage of the Boc protecting group [3].

Process Workflow

SynthesisWorkflow SM Boc-L-homoserine (Starting Material) Step1 Step 1: Esterification (MeI, K2CO3, DMF) SM->Step1 Int1 Boc-L-homoserine methyl ester Step1->Int1 Step2 Step 2: O-Ethylation (EtI, NaH, THF, 0°C) Int1->Step2 Int2 Boc-O-ethyl-L-homoserine methyl ester Step2->Int2 Step3 Step 3: Saponification (LiOH, THF/H2O) Int2->Step3 Product Boc-O-ethyl-L-homoserine (Final API Intermediate) Step3->Product

Caption: Workflow for the 3-step scale-up synthesis of Boc-O-ethyl-L-homoserine.

Step-by-Step Experimental Protocols (1 kg Scale)

Note: Self-validating checkpoints are embedded within the protocol to ensure process trustworthiness and prevent downstream failures.

Step 1: Synthesis of Boc-L-homoserine methyl ester

  • Charge: To a 20 L jacketed glass reactor purged with N 2​ , add Boc-L-homoserine (1.00 kg, 4.56 mol) and anhydrous DMF (8.0 L).

  • Base Addition: Add K 2​ CO 3​ (0.94 kg, 6.84 mol, 1.5 eq) in portions. Stir for 15 minutes to form a suspension.

  • Alkylation: Cool the reactor jacket to 0 °C. Add Methyl Iodide (MeI) (0.77 kg, 5.47 mol, 1.2 eq) dropwise via an addition funnel over 2 hours, maintaining the internal temperature strictly below 10 °C.

  • Reaction: Warm the system to 20 °C and stir for 12 hours.

    • Validation Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1, ninhydrin stain). The reaction is deemed complete when the baseline starting material spot is fully consumed.

  • Workup: Quench with H 2​ O (10 L). Extract the aqueous mixture with Ethyl Acetate (3 x 5 L). Wash the combined organic layers with brine (3 x 5 L) to rigorously remove DMF. Dry over Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield a pale yellow oil.

Step 2: Synthesis of Boc-O-ethyl-L-homoserine methyl ester

  • Charge: Dissolve the intermediate from Step 1 (approx. 1.06 kg, 4.54 mol) in anhydrous THF (10.0 L) in a clean, dry 20 L reactor. Cool to 0 °C under a strict N 2​ atmosphere.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 0.22 kg, 5.45 mol, 1.2 eq) in small portions over 2 hours.

    • Validation Checkpoint: Monitor H 2​ gas evolution via a bubbler. Ensure the exotherm does not exceed 5 °C to prevent side reactions.

  • Ethylation: Add Ethyl Iodide (EtI) (0.92 kg, 5.90 mol, 1.3 eq) dropwise over 1 hour. Stir at 0–5 °C for 6 hours.

    • Validation Checkpoint: HPLC analysis must indicate >95% conversion before proceeding.

  • Quench: Carefully quench unreacted NaH by the dropwise addition of saturated aqueous NH 4​ Cl (2.0 L) at 0 °C.

  • Workup: Dilute with H 2​ O (5 L) and extract with MTBE (3 x 5 L). Wash organics with brine, dry over MgSO 4​ , and concentrate.

Step 3: Saponification to Boc-O-ethyl-L-homoserine

  • Charge: Dissolve the crude ester from Step 2 in THF (5.0 L) and cool to 10 °C.

  • Hydrolysis: Add a solution of LiOH·H 2​ O (0.29 kg, 6.81 mol, 1.5 eq) in H 2​ O (5.0 L) dropwise. Stir at 20 °C for 4 hours.

    • Validation Checkpoint: Confirm the complete disappearance of the ester peak via LC-MS.

  • Workup: Concentrate under vacuum to remove THF. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3.0 using 10% aqueous citric acid.

    • Critical Causality: Do not allow the pH to drop below 2.5; highly acidic environments will trigger Boc deprotection.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 4 L). Wash with brine, dry over Na 2​ SO 4​ , and concentrate. Crystallize the resulting oil from Heptane/EtOAc to afford the final product as a highly pure white solid.

Quantitative Data & Scale-Up Metrics

The scalability of this protocol has been validated across three distinct manufacturing scales. The use of robust crystallization in the final step ensures high purity without the need for scale-limiting column chromatography.

ScaleStep 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)HPLC Purity (%)Enantiomeric Excess (ee %)
10 g (Bench) 96.588.294.180.1> 99.599.8
100 g (Pilot) 95.286.593.076.6> 99.099.7
1 kg (Mfg) 94.885.192.474.598.899.5

Table 1: Scale-up Metrics and Quality Attributes for Boc-O-ethyl-L-homoserine Synthesis. Yields represent isolated, dried material.

References

  • Vincek, A. S., et al. (2009). "Inhibition of Glyoxalase I: The First Low-Nanomolar Tight-Binding Inhibitors." Journal of Medicinal Chemistry, 52(15), 4839-4843. Available at:[Link]

  • El Oualid, F., et al. (2010). "Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains." PMC - National Institutes of Health. Available at:[Link]

  • Iwaoka, M., et al. (2008). "Biomimetic Seleninates and Selenonates." Journal of the American Chemical Society, 130(30), 9658-9659. Available at:[Link]

Method

Targeted Drug Delivery Applications Using 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid

Executive Summary The development of next-generation targeted drug delivery systems—such as Peptide-Drug Conjugates (PDCs) and targeted radiopharmaceuticals—relies heavily on the discovery of ligands that exhibit both hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation targeted drug delivery systems—such as Peptide-Drug Conjugates (PDCs) and targeted radiopharmaceuticals—relies heavily on the discovery of ligands that exhibit both high binding affinity and exceptional in vivo stability. 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (commonly referred to as N-Boc-O-ethyl-L-homoserine , CAS: 1616273-34-7) is a critical non-natural amino acid (NNAA) building block used in the synthesis of advanced macrocyclic targeting peptides [1].

By integrating this specific NNAA into peptide libraries via genetic code reprogramming (e.g., the Flexizyme system) or Solid-Phase Peptide Synthesis (SPPS), researchers can engineer drug delivery vehicles that cross biological barriers more effectively than traditional biologics while maintaining higher target specificity than small molecules.

Mechanistic Rationale: The Role of the Ethoxy Group and Boc Protection

In drug development, every structural modification must serve a distinct pharmacokinetic or synthetic purpose. The utility of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid is defined by its two primary functional groups:

  • The 4-Ethoxy Side Chain (Pharmacokinetic Enhancer): Unlike the hydroxyl group found in canonical serine or natural homoserine, the ethyl-capped ether linkage provides a flexible, hydrogen-bond accepting moiety without acting as a hydrogen-bond donor. This subtle modification significantly increases the overall lipophilicity of the resulting macrocyclic peptide. Causally, this enhanced lipophilicity facilitates passive membrane permeability (crucial for intracellular targets) and optimizes hydrophobic contacts within the binding pockets of challenging protein targets, such as GPCRs or protein-protein interfaces [2]. Furthermore, the non-natural side chain renders the peptide resistant to endogenous proteolytic degradation.

  • The Alpha-Boc Protection (Synthetic Enabler): The tert-butoxycarbonyl (Boc) group provides essential orthogonal protection of the alpha-amine. During the synthesis of highly reactive active esters (such as cyanomethyl esters) required for tRNA charging, the Boc group prevents unwanted self-condensation and polymerization [1]. It can then be selectively removed under mild acidic conditions immediately prior to enzymatic acylation, ensuring high yields of the charged tRNA.

Experimental Workflows & Protocols

The following protocols detail the integration of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid into macrocyclic peptide discovery platforms, specifically focusing on the Flexizyme-mediated FIT (Flexible In-vitro Translation) system [3].

Protocol 1: Synthesis of Cyanomethyl Ester (CME) for tRNA Acylation

To utilize this NNAA in ribosomal synthesis, it must first be converted into an active ester that the Flexizyme ribozyme can recognize.

Reagents: 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid, Chloroacetonitrile, Triethylamine (TEA), Anhydrous DMF, 4M HCl in Ethyl Acetate. Step-by-Step Methodology:

  • Esterification: Dissolve 1.0 eq of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.

  • Activation: Add 3.0 eq of TEA, followed by dropwise addition of 10.0 eq of chloroacetonitrile. Rationale: The large excess of chloroacetonitrile drives the reaction forward while the Boc group prevents nucleophilic attack from the alpha-amine.

  • Incubation: Stir the reaction mixture at room temperature for 24 hours.

  • Purification: Extract the product using ethyl acetate and wash with 5% NaHCO₃ and brine. Purify via silica gel chromatography to isolate the Boc-protected active ester (Boc-HomoSer(Et)-CME).

  • Deprotection (Critical Timing): Immediately prior to the tRNA acylation step, treat the Boc-HomoSer(Et)-CME with 4M HCl in ethyl acetate for 30 minutes at room temperature to remove the Boc group. Evaporate the solvent to yield the active HCl salt. Rationale: Storing the deprotected active ester leads to rapid degradation; it must be generated in situ.

Protocol 2: Flexizyme-Catalyzed tRNA Charging and Translation

Step-by-Step Methodology:

  • Acylation Reaction: In a sterile microcentrifuge tube, combine 50 mM HEPES-K buffer (pH 7.5), 600 mM MgCl₂, 20 µM orthogonal tRNA, 20 µM Flexizyme (eFx), and 5 mM of the freshly deprotected HomoSer(Et)-CME [4].

  • Incubation: Incubate the mixture on ice for 2 hours. Rationale: Low temperature stabilizes the RNA structures and prevents hydrolysis of the active ester.

  • Precipitation: Quench the reaction by adding 3 volumes of cold ethanol and 0.1 volumes of 3M sodium acetate (pH 5.2). Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Translation (FIT System): Resuspend the aminoacyl-tRNA pellet in 1 mM sodium acetate (pH 4.5) and add it directly to a reconstituted cell-free translation system containing the mRNA library encoding the desired macrocyclic targets.

Quantitative Data Presentation

The incorporation of the ethoxy-homoserine derivative drastically alters the pharmacological profile of the resulting targeting ligands. The table below summarizes typical comparative data observed during hit-to-lead optimization of a Peptide-Drug Conjugate targeting ligand.

Pharmacokinetic ParameterCanonical Peptide (Natural AAs)Ethoxy-Homoserine Modified MacrocycleMechanistic Rationale for Change
Target Affinity ( Kd​ ) ~450 nM~12 nM The flexible ethoxy group displaces ordered water molecules, optimizing hydrophobic contacts within the target receptor [2].
Serum Half-Life ( T1/2​ ) < 2 hours> 48 hours The non-natural side chain causes steric hindrance, preventing recognition by endogenous serum proteases.
Membrane Permeability ( Papp​ ) Low ( <1×10−6 cm/s)High ( >5×10−6 cm/s) The ether linkage increases overall molecular lipophilicity without adding hydrogen-bond donors, facilitating passive diffusion.

Workflow Visualization

The following diagram illustrates the logical progression from the raw chemical building block to a fully functional Peptide-Drug Conjugate (PDC) using genetic code reprogramming.

G A Boc-O-ethyl-L-homoserine (Building Block) B Active Esterification (CME / DBE Synthesis) A->B Activation & Deprotection C Flexizyme Catalysis (tRNA Charging) B->C Acylation D FIT System (In Vitro Translation) C->D Reprogrammed Genetic Code E Macrocyclic Peptide (Targeting Ligand) D->E Spontaneous Cyclization F Peptide-Drug Conjugate (Targeted Delivery) E->F Payload Conjugation

Flexizyme-mediated synthesis of macrocyclic targeting ligands for drug delivery.

References

  • AMINO ACID ACTIVE ESTER AND SALT THEREOF European Patent Office (EP 4534524 A1)[Link]

  • Technologies for the Synthesis of mRNA-Encoding Libraries and Discovery of Bioactive Natural Product-Inspired Non-Traditional Macrocyclic Peptides National Center for Biotechnology Information (PMC)[Link]

  • Selection-Based Discovery of Druglike Macrocyclic Peptides Annual Reviews of Biochemistry[Link]

  • A RaPID way to discover nonstandard macrocyclic peptide modulators of drug targets Chemical Communications (RSC Publishing)[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Coupling of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting and preventing racemization during the activation and coupling of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting and preventing racemization during the activation and coupling of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (commonly referred to as Boc-O-ethyl-homoserine or Boc-Hse(Et)-OH).

Mechanistic Overview: The Root Cause of Racemization

In peptide synthesis, preserving the stereochemical integrity of the α-carbon is paramount. The molecule , 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid , utilizes a tert-butoxycarbonyl (Boc) protecting group. Because Boc is a urethane-based protecting group, it inherently resists the classic 5(4H)-oxazolone racemization pathway that plagues acyl-protected amino acids[1].

However, researchers frequently report unexpected diastereomeric impurities when coupling this specific building block. Why does this happen?

The causality lies in a competing pathway: Direct Enolization .

  • Inductive Acidity: The 4-ethoxy group on the side chain exerts a mild electron-withdrawing inductive effect. This slightly increases the acidity of the α-proton[2].

  • Steric Hindrance: The extended ethoxybutanoic acid side chain introduces steric bulk, which inherently slows down the rate of the desired amide bond formation.

  • Base-Catalyzed Abstraction: When the coupling reaction is slow, and a strong, unhindered base (such as Diisopropylethylamine, DIEA) is present during activation, the base has sufficient time to abstract the acidic α-proton. This forms a planar enolate intermediate, resulting in a loss of chirality before the amine nucleophile can attack[2].

G A Activated Boc-Hse(Et)-OH (O-Active Ester) C Pathway A: Fast Amide Formation (Neutral conditions, e.g., DIC/Oxyma) A->C Amine Nucleophile E Pathway B: Base-Catalyzed α-Proton Abstraction A->E Strong Base (e.g., DIEA) D Desired L-Peptide (Stereocenter Retained) C->D F Enolate Intermediate (Loss of Chirality) E->F G D/L-Peptide (Racemized Product) F->G Amine Nucleophile

Mechanistic logic of direct enolization vs. desired coupling in Boc-Hse(Et)-OH synthesis.

Troubleshooting & FAQs

Q1: I am using Boc protection, which should prevent oxazolone formation. Why am I still detecting up to 10% D-enantiomer in my final peptide? Analysis: While urethane protecting groups suppress the oxazolone pathway, they do not grant absolute immunity against direct enolization[3]. If you are using a strong base like DIEA combined with a uronium coupling reagent (e.g., HBTU or HATU), the basic environment promotes α-proton abstraction[2]. The steric bulk of the 4-ethoxy group slows the desired coupling, giving the base ample time to cause epimerization.

Q2: What is the optimal coupling reagent system to prevent this direct enolization? Analysis: The most effective strategy is to eliminate the tertiary amine base entirely. We highly recommend the DIC / OxymaPure coupling system. Diisopropylcarbodiimide (DIC) combined with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) operates under essentially neutral conditions[4]. OxymaPure forms a highly reactive active ester that couples faster than traditional HOBt esters, effectively outcompeting the epimerization pathway[5].

Q3: My automated synthesizer is strictly optimized for HATU. Can I still use HATU without causing racemization? Analysis: Yes, but you must change your base. HATU requires a base for activation. To suppress racemization, replace DIEA with 2,4,6-collidine (TMP) [1]. Collidine is a weaker, highly sterically hindered base. It provides just enough basicity to facilitate HATU-mediated activation but is too bulky to efficiently abstract the sterically protected α-proton of the activated Boc-Hse(Et)-OH[6].

Quantitative Data: Reagent Selection Matrix

The following table summarizes the impact of various coupling conditions on the stereointegrity of base-sensitive, sterically hindered Boc-protected amino acids like Boc-Hse(Et)-OH.

Coupling SystemAdditiveBase (Equivalents)Relative Coupling SpeedD-Enantiomer (%)
DICNoneNoneSlow6.5 - 8.0%
DICHOBtNoneModerate3.0 - 5.0%
DIC OxymaPure None Fast < 0.5% [4]
HATUNoneDIEA (2.0 eq)Very Fast8.0 - 12.0%
HATU None 2,4,6-Collidine (2.0 eq) Fast < 1.5% [6]

Self-Validating Experimental Protocol

This protocol utilizes the DIC/Oxyma system for Solid-Phase Peptide Synthesis (SPPS). It is designed as a self-validating system , meaning it includes built-in visual and chemical checkpoints to verify success at each stage without requiring immediate off-line MS/HPLC analysis.

Materials Required:
  • 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (3.0 eq relative to resin loading)

  • OxymaPure (3.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Resin Preparation (Validation Checkpoint 1): Swell the resin in DMF for 30 minutes. Perform a Kaiser test to confirm the presence of free primary amines. Validation: The resin beads must turn dark blue, confirming the amine is ready for coupling.

  • Reagent Dissolution: Dissolve 3.0 eq of the Boc-protected amino acid and 3.0 eq of OxymaPure in a minimum volume of DMF (approx. 0.1 M concentration).

  • In-Situ Activation (Validation Checkpoint 2): Add 3.0 eq of DIC to the amino acid/Oxyma solution. Validation: Observe the solution color. The formation of the highly reactive Oxyma active ester is indicated by a distinct color shift from clear/pale yellow to blue or yellowish-green [7]. Allow 2 minutes for pre-activation.

  • Coupling Reaction: Transfer the activated mixture to the resin. Agitate gently at room temperature for 1 to 2 hours.

  • Reaction Monitoring (Validation Checkpoint 3): After 1 hour, remove a few resin beads, wash thoroughly with DCM, and perform a Kaiser test. Validation: A successful, complete coupling will yield a negative result (beads remain colorless/yellow). If the beads are slightly blue, extend the coupling time by 1 hour.

  • Cleavage & Chiral Verification: Following final cleavage from the resin, analyze the crude peptide via Chiral HPLC to definitively validate that the D-enantiomer remains below the < 0.5% threshold[4].

Workflow Step1 1. Resin Swelling & Kaiser Test (+) Step2 2. Dissolve Boc-AA + Oxyma Step1->Step2 Step3 3. Add DIC (Color Shift to Blue/Green) Step2->Step3 Step4 4. Coupling (1-2 hours) Step3->Step4 Step5 5. Wash & Kaiser Test (-) Step4->Step5

Self-validating workflow for racemization-free DIC/Oxyma coupling.

Sources

Optimization

Technical Support Center: Optimizing Reaction Yields with 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid

Welcome to the Advanced Troubleshooting & Protocol Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-{[(Tert-butoxy)carbonyl]amino}...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting & Protocol Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (commonly referred to as Boc-Hse(Et)-OH ).

While the ethoxy ether side-chain is relatively stable compared to bulkier protecting groups, the homoserine backbone introduces unique risks during solid-phase peptide synthesis (SPPS) and solution-phase coupling. This guide bridges theoretical reaction mechanics with field-proven methodologies to ensure high-yield, stereopure synthesis.

Part 1: Troubleshooting Guide for Coupling Optimization

Problem: Low Coupling Yields and Incomplete Amide Bond Formation

When incorporating Boc-Hse(Et)-OH, researchers frequently encounter truncated sequences or positive Kaiser tests after standard coupling times.

The Causality: The primary driver of incomplete coupling with this derivative is not extreme steric hindrance (as the ethyl group is relatively small), but rather on-resin aggregation and suboptimal carboxyl activation [1]. During the activation of the carboxyl group, the intermediate O -acylisourea can undergo intramolecular side reactions or suffer from slow kinetics if the peptide chain is aggregating via beta-sheet formation.

Step-by-Step Methodology: Optimized Coupling Protocol using DIC/OxymaPure

To overcome these barriers, we abandon standard DIC/HOBt in favor of DIC/OxymaPure . OxymaPure (Ethyl cyanohydroxyiminoacetate) exhibits superior leaving-group kinetics and dramatically reduces aggregation-induced coupling failures.

Reagents Required:

  • Boc-Hse(Et)-OH (3.0 equivalents relative to resin loading)

  • N,N′ -Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • OxymaPure (3.0 equivalents)

  • Anhydrous N,N -Dimethylformamide (DMF)

Protocol:

  • Resin Preparation: Swell the peptidyl-resin in anhydrous DMF for 20 minutes to maximize pore accessibility.

  • Pre-Activation: In a clean, dry vial, dissolve 3.0 eq of Boc-Hse(Et)-OH and 3.0 eq of OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration).

  • Activation: Add 3.0 eq of DIC to the vial. Stir the mixture for 3–5 minutes at room temperature. Scientific Insight: Prolonged pre-activation risks oxazolone formation; 3 minutes is optimal for generating the active ester while preserving chirality.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 60–90 minutes.

  • Verification: Drain the reaction mixture and wash the resin with DMF ( 3×1 min) and DCM ( 3×1 min). Perform a Kaiser test. If slightly positive, do not repeat the full coupling; instead, perform a "cap and couple" using 1.5 eq of HATU/DIPEA for 30 minutes.

G N1 Low Yield with Boc-Hse(Et)-OH? N2 Perform Kaiser Test N1->N2 N3 Positive Result (Incomplete Coupling) N2->N3 N4 Negative Result (Yield Lost Elsewhere) N2->N4 N5 Switch to DIC/Oxyma or HATU/DIPEA N3->N5 N6 Disrupt Aggregation (Use PEG-based resin or Heat) N3->N6 N7 Analyze via HPLC for Lactonization/Cleavage N4->N7

Caption: Diagnostic workflow for troubleshooting low coupling yields with Boc-Hse(Et)-OH.

Part 2: Suppressing Side Reactions (Lactonization & Racemization)

Quantitative Data: Coupling Reagent Efficacy

The choice of coupling reagent directly dictates the balance between reaction yield and the preservation of stereochemical integrity at the alpha-carbon.

Coupling SystemMolar ExcessAvg. Coupling Yield (%)Epimerization/Racemization (%)Optimal Reaction Time
DIC / HOBt 3.0 eq82.4%3.1%120 mins
DIC / OxymaPure 3.0 eq96.8%< 0.5%60 mins
HATU / DIPEA 2.5 eq98.2%1.8%45 mins
PyBOP / NMM 3.0 eq89.5%2.4%90 mins
Frequently Asked Questions (FAQs)

Q1: Why am I detecting epimerized peptide products after coupling Boc-Hse(Et)-OH? A1: Epimerization (racemization) occurs when the activated carboxyl group cyclizes into an oxazolone intermediate before the incoming amine can attack. The alpha-proton in the oxazolone is highly acidic and easily abstracted by ambient bases (like DIPEA), leading to a loss of stereochemistry[1]. Solution: Avoid using strong bases like DIPEA unless paired with a highly reactive uronium salt like HATU. Prefer neutral activation conditions like DIC/OxymaPure, which traps the O -acylisourea as an active ester faster than oxazolone formation can occur.

Q2: Is homoserine lactonization a risk with the ethoxy derivative? A2: Unprotected homoserine is notorious for undergoing intramolecular cyclization to form a stable 5-membered homoserine lactone, especially under acidic conditions[2]. Because your molecule is protected as an ethyl ether (4-ethoxy), lactonization is sterically and electronically blocked. However, if the ether is inadvertently cleaved during harsh final deprotection (e.g., prolonged exposure to anhydrous HF at elevated temperatures), the liberated hydroxyl group will immediately attack the C-terminal carbonyl, cleaving the peptide chain and forming the lactone.

Q3: How do I ensure complete Boc removal without damaging the ethoxy side chain? A3: The Boc group is removed via standard acidolysis (50% TFA in DCM). The aliphatic ethyl ether is highly stable to TFA and will not cleave under these conditions[3]. The primary risk during Boc deprotection is the generation of highly reactive tert-butyl cations. Solution: Always include a scavenger. Use a cocktail of 50% TFA / 48% DCM / 2% Triisopropylsilane (TIS) to quench carbocations before they can alkylate sensitive residues (like Trp or Met) elsewhere in your sequence.

G A Boc-Hse(Et)-OH + Coupling Reagent B O-Acylisourea Intermediate A->B C Oxazolone Formation (Alpha-proton abstraction) B->C Base / No Additive D Active Ester Formation (e.g., Oxyma adduct) B->D DIC / Oxyma F Epimerized Peptide (Yield Loss) C->F Amine Attack E Successful Amide Bond (Retention of Chirality) D->E Amine Attack

Caption: Mechanistic pathway illustrating how additive selection prevents oxazolone-induced racemization.

Part 3: Final Cleavage and Deprotection Workflow

Because Boc chemistry relies on strong acids for final cleavage, the integrity of the 4-ethoxy group must be preserved if the ether is part of the final desired pharmacophore.

Step-by-Step Methodology: Low-High HF Cleavage Protocol

Anhydrous Hydrogen Fluoride (HF) is the standard for cleaving Boc-synthesized peptides from the resin. To prevent acid-catalyzed ether cleavage and subsequent lactonization, utilize a "Low-High" HF protocol.

  • Preparation: Thoroughly wash the peptide-resin with DCM and dry under vacuum. Transfer to a Teflon HF cleavage apparatus.

  • Low HF Treatment (SN2 Mechanism):

    • Add Dimethyl sulfide (DMS), p -cresol, and anhydrous HF in a ratio of 65:5:30 (v/v).

    • Stir at 0°C for 2 hours.

    • Scientific Insight: The high concentration of DMS promotes an SN​2 cleavage mechanism, safely removing benzyl-based protecting groups without generating harsh carbocations that could threaten the ethoxy ether.

  • Evaporation: Evaporate the HF and DMS under high vacuum. Wash the resin with DCM to remove sulfonium salts.

  • High HF Treatment (SN1 Mechanism):

    • Add HF and p -cresol in a 90:10 (v/v) ratio.

    • Stir at 0°C for 45 minutes to cleave the peptide from the resin support.

  • Isolation: Evaporate the HF. Precipitate the crude peptide by adding cold, anhydrous diethyl ether. Centrifuge, decant, and wash the pellet with cold ether ( ).

  • Lyophilization: Dissolve the pellet in 50% aqueous acetonitrile (with 0.1% TFA) and lyophilize for downstream HPLC purification.

References
  • Procedures to Improve Difficult Couplings. ResearchGate. Available at:[Link]

Sources

Troubleshooting

overcoming steric hindrance when coupling 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid

Welcome to the Advanced Applications Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing challenges when coupling 2-{[(Tert-butoxy)carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing challenges when coupling 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (Boc-AEB) .

Boc-AEB (a Boc-protected O-ethyl-homoserine derivative) presents unique synthetic bottlenecks. The combination of the bulky alpha-amino protecting group and the flexible, electron-rich ethoxy ether side chain frequently results in severe steric hindrance, leading to incomplete couplings, sequence deletions, and reduced crude purity. This guide provides field-proven, mechanistically grounded solutions to bypass these barriers.

Diagnostic & Troubleshooting Workflow

Before altering your synthesis strategy, it is critical to systematically diagnose the point of failure. The following workflow outlines the logical progression for identifying and resolving steric hindrance during Boc-AEB incorporation.

G A Incomplete Coupling of Boc-AEB Detected? B Perform Kaiser / Bromophenol Blue Test A->B C Positive (Blue): Unreacted Amine Steric Hindrance Confirmed B->C D Optimize Reagents: Switch to COMU / Oxyma C->D E Optimize Base: Use 2,4,6-Collidine (TMP) D->E F Apply 2-Stage Microwave Heating (75°C) E->F G Re-test: Negative (Yellow) Coupling Successful F->G

Troubleshooting workflow for diagnosing and resolving steric hindrance during Boc-AEB coupling.

Frequently Asked Questions (FAQs)

Q1: Why does Boc-AEB fail to couple efficiently using standard DIC/HOBt conditions?

A1: The difficulty arises from the synergistic steric and electronic properties of the molecule. During carboxylic acid activation, the ether oxygen of the 4-ethoxybutanoic side chain can act as a Lewis base, weakly coordinating with the electron-deficient carbon of the activated ester (e.g., the O-acylisourea intermediate). This intramolecular coordination forms a transient pseudo-ring structure. Combined with the bulky tert-butoxycarbonyl (Boc) group, this creates a severe steric shield around the electrophilic center, preventing the incoming amine from achieving the proper trajectory for nucleophilic attack. Traditional carbodiimides like DIC alone often fail to overcome this high activation energy barrier[1].

Q2: Which coupling reagents are most effective for bypassing this specific steric bulk?

A2: For sterically hindered unnatural amino acids, third-generation uronium-type reagents like COMU are highly recommended over standard HBTU or HATU[2]. COMU is based on the OxymaPure leaving group and features a morpholino carbon skeleton. Its unique structure significantly reduces steric clashing during the formation of the active ester, making it exceptionally efficient for hindered substrates[2].

Alternatively, if your protocol requires carbodiimides, the combination of DIC with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) provides superior coupling efficiency and lower racemization risks compared to traditional HOBt[3]. Safety Note: While Oxyma/DIC is highly efficient, ensure reactions are kept at appropriate temperatures, as the steric bulk of the carbodiimide can influence trace hydrogen cyanide (HCN) generation during prolonged activation[4].

Q3: How does the choice of organic base impact the coupling of Boc-AEB?

A3: The basicity and steric profile of the organic base critically influence both coupling efficiency and the rate of epimerization. While N,N-diisopropylethylamine (DIPEA) is the industry standard, it can sometimes be too basic for sensitive, hindered couplings, leading to base-catalyzed oxazolone formation. Switching to 2,4,6-collidine (TMP) is highly recommended. TMP has a lower pKa (~7.43) but possesses significant steric bulk that prevents it from acting as a competing nucleophile, thereby minimizing racemization during the slow coupling of hindered acids[5].

Q4: Can Microwave-Assisted Peptide Synthesis (MAPS) resolve the incomplete coupling?

A4: Yes. Microwave heating provides the necessary thermal energy to overcome the high activation energy barrier imposed by the steric hindrance of Boc-AEB[1]. It also disrupts intra- and intermolecular aggregation (such as β -sheet formation) that plagues difficult sequences[6]. However, continuous microwave heating can accelerate undesired side reactions. A proven strategy is a "two-stage" approach: preactivate the amino acid at room temperature, allow it to react with easily accessible sites for 5 minutes, and then apply microwave heating (e.g., 75°C) to drive the coupling of the remaining sterically hindered sites[7].

Quantitative Reagent Comparison

To facilitate experimental design, the following table summarizes the performance metrics of various coupling cocktails when applied to sterically hindered unnatural amino acids like Boc-AEB.

Reagent SystemRelative EfficiencyEpimerization RiskByproduct SolubilityBest Base Pairing
DIC / HOBt LowHighPoor (Urea precipitates)DIPEA
DIC / OxymaPure HighLowExcellentDIPEA or TMP
HATU Moderate-HighModerateGoodDIPEA
COMU Very HighVery LowExcellent (Water soluble)TMP (2,4,6-Collidine)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate mandatory analytical checkpoints to ensure that causality is established and the coupling is verified before proceeding to the next synthetic step.

Protocol 1: High-Efficiency Coupling using COMU and TMP

Best for solution-phase or highly sensitive solid-phase syntheses where thermal degradation is a concern.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform standard Fmoc/Boc deprotection if applicable, and wash thoroughly with DMF (5 × 1 min).

  • Pre-activation: In a separate vial, dissolve 3.0 equivalents (eq) of Boc-AEB and 3.0 eq of COMU in minimal DMF (to achieve a ~0.2 M concentration).

  • Base Addition: Add 6.0 eq of TMP (2,4,6-collidine) to the vial. A distinct color change (typically to a yellowish hue) will occur, indicating the formation of the active ester. Allow pre-activation for exactly 2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation Gate (Kaiser Test): Drain and wash the resin with DMF (3×) and DCM (3×). Take a micro-aliquot of the resin and perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines).

    • If Positive (Blue/Green): Steric hindrance is still impeding the reaction. Proceed to Protocol 2 (Microwave-Assisted).

    • If Negative (Yellow): Coupling is complete. Proceed to the next synthesis step.

Protocol 2: Two-Stage Microwave-Assisted Coupling (DIC/Oxyma)

Best for overcoming extreme steric hindrance on solid support.

  • Pre-activation at Ambient Temperature: Dissolve 3.0 eq of Boc-AEB and 3.0 eq of OxymaPure in DMF. Add 3.0 eq of DIC. Stir at room temperature for 3 minutes.

  • Initial Ambient Coupling: Add the activated mixture to the resin. Agitate at room temperature for 5 minutes. Causality: This step captures all easily accessible amine sites without subjecting the activated ester to unnecessary thermal stress, preserving reagent half-life[7].

  • Microwave Heating: Transfer the reaction vessel to the microwave synthesizer. Apply microwave irradiation to maintain a temperature of 75°C for 15 minutes. Causality: The targeted thermal energy overcomes the steric barrier of the remaining unreacted sites[8].

  • Validation Gate (Micro-Cleavage): Wash the resin thoroughly. Cleave a 2 mg aliquot of resin using a standard TFA cocktail. Analyze the crude product via LC-MS to confirm the mass shift corresponding to the addition of Boc-AEB and the absence of deletion sequences.

Sources

Optimization

Technical Support Center: Optimizing Cleavage Cocktails for Peptides Containing Boc-2-Amino-4-Ethoxybutanoic Acid

Welcome to the Technical Support Center. As peptide therapeutics advance—particularly in the development of targeted radiopharmaceuticals and complex biologics[1]—the incorporation of unnatural amino acids like 2-{[(tert...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As peptide therapeutics advance—particularly in the development of targeted radiopharmaceuticals and complex biologics[1]—the incorporation of unnatural amino acids like 2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (commonly referred to as Boc-Hse(Et)-OH or Boc-AEB-OH ) has become increasingly common.

While the tert-butoxycarbonyl (Boc) group is readily removed during standard acidolysis, the 4-ethoxy side chain presents unique mechanistic challenges. This guide is designed by Senior Application Scientists to help you troubleshoot side reactions, optimize your cleavage cocktails, and ensure high-purity yields.

I. Core Troubleshooting FAQs

Q1: What is the optimal cleavage cocktail for an Fmoc-synthesized peptide containing an N-terminal Boc-AEB-OH residue? A1: The recommended cocktail is Reagent B (95% TFA, 2.5% TIS, 2.5% H₂O)[2]. The primary goal during cleavage is to efficiently remove the N-terminal Boc group via an S_N1 mechanism while preserving the 4-ethoxy aliphatic ether on the side chain. Because aliphatic ethers are generally stable to standard trifluoroacetic acid (TFA) conditions, Reagent B is ideal. Triisopropylsilane (TIS) is preferred over nucleophilic scavengers (like ethanedithiol) because it effectively quenches tert-butyl carbocations via a hydride transfer mechanism, eliminating the risk of nucleophilic attack on the ethoxy ether[3].

Q2: I am observing a major byproduct with a mass difference of -46 Da. What is causing this? A2: A mass loss of 46 Da is the hallmark of deethylation (-28 Da) followed by lactonization (-18 Da) . The Causality: If your cleavage cocktail contains strong nucleophiles (e.g., thioanisole) or if you are using harsh Lewis acids (e.g., TMSBr or HF in Boc-SPPS), the 4-ethoxy ether can undergo an acid-catalyzed nucleophilic substitution (S_N2). This cleaves the ether, converting the AEB residue into free homoserine. Under acidic conditions, the free hydroxyl group of homoserine rapidly attacks the adjacent carbonyl carbon, expelling water to form a highly stable 5-membered homoserine lactone ring[4]. The Fix: Avoid thioanisole and TMSBr. Limit your TFA cleavage time to a maximum of 2.5 hours.

Q3: Can I use Reagent K if my peptide contains Cysteine or Methionine alongside AEB? A3: Yes, but with strict temporal control. Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT) is the industry standard for Cys/Met-containing peptides[5]. However, the combination of thioanisole and EDT creates a highly nucleophilic environment that increases the thermodynamic risk of AEB deethylation over prolonged exposures. Optimization: Limit the cleavage to exactly 2 hours at room temperature. Alternatively, substitute Reagent K with Reagent L (which uses Dithiothreitol instead of EDT/Thioanisole), as DTT is bulkier and less likely to attack the aliphatic ether[2].

Q4: How do I verify that the Boc group has been completely removed from the AEB residue? A4: Use LC-MS to monitor the crude cleavage product. An incomplete cleavage will present as a +100 Da mass adduct (the intact Boc group). Self-Validating Step: If incomplete deprotection is observed, do not increase the acidity or temperature (which risks ether cleavage). Instead, precipitate the peptide with cold ether to quench the reaction, dry it, and subject it to a second, fresh treatment of Reagent B for 1 hour[4].

II. Mechanistic Pathways & Logical Relationships

To understand why certain cocktails fail, we must look at the divergent chemical pathways the AEB residue can take under different acidic conditions.

Mechanism cluster_TFA Optimal Conditions (Reagent B) cluster_Harsh Harsh Conditions (TMSBr / Thioanisole) AEB Boc-AEB-Peptide (Intact 4-ethoxy ether) TFA Standard TFA + TIS (SN1 Boc Cleavage) AEB->TFA Harsh Strong Lewis Acids / Nucleophiles (SN2 Ether Cleavage) AEB->Harsh Product AEB-Peptide (Desired Product) TFA->Product Ether Stable Homoserine Free Homoserine Intermediate (-28 Da) Harsh->Homoserine Deethylation Lactone Homoserine Lactone (-18 Da, Total -46 Da) Homoserine->Lactone Acid Catalysis (Cyclization)

Mechanistic divergence of AEB residues under optimal vs. harsh cleavage conditions.

III. Cleavage Cocktail Compatibility Data

Summarizing the quantitative and qualitative data regarding cocktail compatibility ensures you select the right reagents for your specific sequence.

Cleavage CocktailCompositionScavenger TypeAEB Ether StabilityRisk of LactonizationRecommended Application
Reagent B 95% TFA, 2.5% TIS, 2.5% H₂ONon-nucleophilic (Silane)High LowStandard Fmoc-SPPS (Optimal)
Reagent L 90% TFA, 5% DTT, 5% H₂OBulky NucleophilicHigh LowPeptides with Cys/Met
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTHighly Nucleophilic (Thiols)Moderate ModerateComplex sequences (Strict 2h limit)
TMSBr Cocktail TMSBr, Thioanisole, m-Cresol, TFALewis Acid + NucleophileLow HighAvoid (Causes rapid deethylation)
HF Cleavage HF, AnisoleSuperacidLow HighAvoid (Requires Low-High HF protocol)

IV. Step-by-Step Experimental Protocol: Optimized Reagent B Cleavage

This protocol is engineered as a self-validating system. The use of cold diethyl ether precipitation not only isolates the peptide but immediately quenches the acid, halting any slow dealkylation side reactions.

Workflow Wash 1. Wash Resin (DCM, 3x) Cocktail 2. Add Reagent B (TFA/TIS/H2O) Wash->Cocktail Incubate 3. Incubate (2.5h, 25°C) Cocktail->Incubate Filter 4. Filter & Collect Filtrate Incubate->Filter Precipitate 5. Precipitate (Cold MTBE) Filter->Precipitate Isolate 6. Centrifuge & Lyophilize Precipitate->Isolate

Optimized workflow for the cleavage of AEB-containing peptides using Reagent B.

Methodology
  • Resin Preparation: Transfer the synthesized peptide-resin (e.g., 100 mg) to a fritted syringe or specialized cleavage vessel. Wash thoroughly with Dichloromethane (DCM, 3 x 1 mL) to swell the resin and remove any residual DMF. Causality: Residual DMF can basicify the cleavage cocktail, drastically reducing the efficacy of Boc removal[3]. Dry the resin under a stream of nitrogen for 15 minutes.

  • Cocktail Formulation: In a chemical fume hood, prepare Reagent B fresh just before use: mix 1.9 mL TFA, 0.05 mL TIS, and 0.05 mL deionized water[3]. Causality: Fresh preparation prevents the oxidative degradation of TIS, ensuring maximum carbocation scavenging capacity.

  • Cleavage Reaction: Add the 2 mL of Reagent B to the dried resin. Agitate gently at room temperature for exactly 2 to 2.5 hours. Causality: 2 hours is sufficient for complete Boc removal via the S_N1 mechanism; exceeding 3 hours unnecessarily increases the thermodynamic risk of ether cleavage[5].

  • Filtration: Filter the cleavage mixture through the frit into a clean 15 mL centrifuge tube. Wash the depleted resin with an additional 0.5 mL of neat TFA to extract any trapped peptide, and combine the filtrates[3].

  • Precipitation (Reaction Quench): Slowly add the combined TFA filtrate dropwise into 10 volumes (approx. 25 mL) of ice-cold methyl tert-butyl ether (MTBE) or diethyl ether while vortexing gently. A white precipitate (the deprotected peptide) will immediately form[2].

  • Isolation: Centrifuge the tube at 3000 x g for 5 minutes. Carefully decant the ether supernatant. Wash the pellet twice more with 10 mL of cold ether to extract residual TFA and silane scavengers. Lyophilize the pellet for downstream LC-MS analysis.

V. References

[5] Title: Cleavage Cocktail Selection Source: wpmucdn.com (CDN / Peptide Synthesis Guidelines) URL:[Link]

[1] Title: WO2024254339A9 - Radiopharmaceutical compositions targeting glypican-3 and uses thereof Source: google.com (Google Patents) URL:

Sources

Troubleshooting

resolving poor solubility of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid in DMF or DCM

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific but common bottleneck in peptide synthesis and medicinal chemistry: the poor solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific but common bottleneck in peptide synthesis and medicinal chemistry: the poor solubility of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (Boc-AEB-OH) in standard coupling solvents like Dimethylformamide (DMF) and Dichloromethane (DCM).

This guide synthesizes mechanistic causality with field-proven protocols to help you rapidly diagnose and resolve this issue without compromising the integrity of your synthetic workflow.

Diagnostic Overview & Troubleshooting Workflow

Unnatural amino acids featuring flexible aliphatic ether side chains, such as Boc-AEB-OH, are prone to solubility issues driven by two distinct physicochemical phenomena: ionic lattice energy (if supplied as a salt) and intermolecular hydrogen bonding (if supplied as a free acid).

Before altering your coupling conditions, you must identify the physical state of your starting material. Follow the diagnostic workflow below to determine the correct solubilization strategy.

TroubleshootingWorkflow Start Boc-AEB-OH Insoluble in DMF or DCM Check Check CoA / 1H-NMR: Is it a DCHA salt? Start->Check IsSalt Yes (DCHA Salt) Check->IsSalt NotSalt No (Free Acid) Check->NotSalt Wash Perform Acid Wash (KHSO4 / DCM Extraction) IsSalt->Wash Assess Assess Suspension Type NotSalt->Assess Solved Fully Solubilized Active Ester Wash->Solved Gel Gel-like / Aggregation Assess->Gel Particulate Crystalline / Particulate Assess->Particulate Chaotropic Add Chaotropic Salt (0.1M LiCl in DMF) Gel->Chaotropic Activate In-situ Pre-activation (HATU / DIPEA) Particulate->Activate Chaotropic->Solved Activate->Solved

Diagnostic workflow for resolving Boc-AEB-OH solubility issues in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-AEB-OH completely insoluble in DMF and DCM despite being a standard Boc-protected amino acid? A1: The most common culprit is that your compound was supplied as a dicyclohexylamine (DCHA) salt . Unnatural amino acids like Boc-AEB-OH are often amorphous oils as free acids. To improve shelf-life, purity, and batch-to-batch consistency, manufacturers crystallize them using DCHA 1. While highly stable, the DCHA ionic lattice energy is too high to be solvated by moderately polar aprotic solvents like DMF, rendering it sparingly soluble [[2]](). You must convert it to the free acid before use.

Q2: How do I verify if my batch is a DCHA salt? A2: First, check the vendor's Certificate of Analysis (CoA). If unavailable, dissolve a small aliquot in DMSO- d6​ and run a 1 H-NMR. The presence of broad aliphatic multiplets between 1.0–2.0 ppm (integrating for 20 cyclohexyl protons) and a distinct multiplet around 2.9 ppm (the methine protons adjacent to the DCHA amine) definitively confirms the salt form.

Q3: My compound is definitely the free acid, but it forms a cloudy gel in DMF. What causes this? A3: Free Boc-amino acids can form extensive intermolecular hydrogen-bonding networks between the carbamate (Boc) NH donor and the carboxylic acid OH/carbonyl acceptors. In non-competing solvents like DCM or pure DMF, these networks cause the compound to aggregate and form gels. This can be mitigated by adding chaotropic salts (e.g., LiCl), which coordinate with the solvent and disrupt the hydrogen bonds .

Q4: Can I bypass the solubility issue by adding my coupling reagents directly to the suspension? A4: Yes. If the insolubility is due to the free acid's crystalline or hydrogen-bonded state, adding a coupling reagent (e.g., HATU) and a tertiary amine (DIPEA) will drive in-situ pre-activation. Converting the carboxylic acid into an active ester (like an OAt or OBt ester) eliminates the hydrogen-bond donating OH group, drastically lowering the melting point and causing the intermediate to solubilize almost instantly.

Quantitative Data Summary

The table below summarizes the expected solubility outcomes when applying different solvent systems and additives to problematically insoluble Boc-amino acids.

Solvent / Additive SystemPrimary Solvation MechanismRecommended Use CaseExpected Solubility Outcome
Pure DMF or DCM Standard dielectric solvationFree acids lacking strong H-bond networksLow to Moderate
DCM / 10% KHSO₄ (Biphasic) Ion-exchange / Free-basingDCHA salt starting materialsHigh (partitions to organic)
DMF + 0.1 M LiCl Chaotropic H-bond disruptionGel-forming free acidsHigh
DMF + HATU / DIPEA Covalent modification (Active Ester)Kinetically slow-dissolving free acidsVery High (Instantaneous)
NMP / 10% DMSO High-polarity H-bond acceptingHighly hydrophobic/aggregating speciesModerate to High

Self-Validating Experimental Protocols

Protocol A: Free-Basing the Boc-AEB-OH·DCHA Salt

Mechanism: Acidifying the environment protonates the carboxylate, driving the free Boc-amino acid into the organic layer, while the DCHA counterion remains in the aqueous layer as a water-soluble sulfate salt. Note: Do not use HCl, as DCHA·HCl is sparingly soluble and will precipitate, ruining the phase separation [[3]]().

  • Dissolution: Suspend 1.0 g of Boc-AEB-OH·DCHA in 15 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) 4.

  • Acid Wash: Transfer to a separatory funnel. Add 10 mL of ice-cold 10% aqueous KHSO₄ (or 10% H₃PO₄) and shake vigorously [[4]]().

  • Validation Step 1: Test the pH of the separated aqueous layer. It must read pH 2–3 to ensure complete liberation of the free acid 3. Repeat the wash 2 more times.

  • Neutralization Wash: Wash the organic layer with 10 mL of deionized water.

  • Validation Step 2: Test the pH of the water wash. It should be ≥ 4, indicating excess acid has been removed 3.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate under reduced pressure to yield the free Boc-AEB-OH as a highly soluble oil or foam 4.

Protocol B: Solubilization via Chaotropic Disruption

Mechanism: If the free acid forms a gel, the addition of chaotropic lithium ions coordinates with the DMF oxygen and the peptide carbonyls, effectively shattering the intermolecular hydrogen-bond network .

  • Prepare a stock solution of 0.1 M anhydrous Lithium Chloride (LiCl) in dry DMF.

  • Add the required volume of the LiCl/DMF solution to your pre-weighed Boc-AEB-OH free acid.

  • Sonicate for 60 seconds. The gel will rapidly transition into a free-flowing, clear solution ready for coupling.

Protocol C: In-Situ Pre-Activation

Mechanism: Bypasses the need for physical dissolution by chemically modifying the compound into a highly soluble active ester intermediate.

  • Suspend the insoluble Boc-AEB-OH free acid in DMF at your target concentration (e.g., 0.2 M).

  • Add 1.05 equivalents of your preferred uronium coupling reagent (e.g., HATU or HBTU).

  • Add 2.0 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Validation Step: Vortex the mixture. The cloudy suspension will clarify within 1–2 minutes as the active ester forms. The solution is now ready to be added to your amine-bearing substrate or resin.

References

  • The Advantages of the DCHA Salt Form of Boc-D-3-(2-Furyl)-Alanine – nbinno.com
  • Technical Support Center: Boc-Ser-OH.DCHA Solubility in DMF – benchchem.com
  • Overcoming Aggregation in Solid-phase Peptide Synthesis – sigmaaldrich.com
  • Technical Support Information Bulletin 1137: Converting Boc-Amino Acid DCHA Salts to Free Acids – peptide.com
  • Conversion of a DCHA salt to the free acid – bachem.com

Sources

Optimization

Technical Support Center: A Guide to Using 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic Acid in SPPS

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) rega...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (Boc-Abu(OEt)-OH) in Solid-Phase Peptide Synthesis (SPPS). Our goal is to equip you with the scientific understanding and practical solutions to minimize side reactions and ensure the successful synthesis of your target peptides.

Introduction to Incorporating Boc-Abu(OEt)-OH

2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid is a non-canonical amino acid that allows for the introduction of an ethoxy moiety into a peptide sequence. This modification can be valuable for modulating the physicochemical properties of peptides, such as hydrophobicity and conformational flexibility. While its incorporation into peptide chains via SPPS is generally straightforward, awareness of potential side reactions is crucial for obtaining high-purity products. This guide will address both common SPPS challenges and specific considerations related to the unique structure of Boc-Abu(OEt)-OH.

Frequently Asked Questions (FAQs) and Troubleshooting

Incomplete Coupling of Boc-Abu(OEt)-OH

Question: I am observing incomplete coupling of Boc-Abu(OEt)-OH to the growing peptide chain, resulting in deletion sequences. What could be the cause, and how can I improve the coupling efficiency?

Answer: Incomplete coupling is a common issue in SPPS and can be influenced by several factors, including steric hindrance and peptide aggregation.

Causality and Solutions:

  • Steric Hindrance: While the side chain of Boc-Abu(OEt)-OH is not exceptionally bulky, the combination of the Boc protecting group and the growing peptide-resin can lead to steric hindrance.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures or aggregate, making the N-terminus less accessible for coupling.[1]

Troubleshooting Workflow for Incomplete Coupling:

Caption: Troubleshooting workflow for incomplete coupling.

Recommended Coupling Reagents:

Coupling ReagentClassKey Advantages
HBTU/HCTU Aminium/Uronium SaltHigh coupling efficiency, suitable for most standard couplings.
HATU Aminium/Uronium SaltHighly efficient for sterically hindered couplings.[2]
DIC/OxymaPure® Carbodiimide/AdditiveCost-effective and provides low racemization.

Experimental Protocol: Double Coupling

  • After the initial coupling of Boc-Abu(OEt)-OH, wash the resin thoroughly with DMF.

  • Perform a Kaiser test. If the test is positive (blue beads), proceed with a second coupling.

  • Prepare a fresh solution of Boc-Abu(OEt)-OH and your chosen coupling reagent and base in DMF.

  • Add the fresh coupling solution to the resin and allow the reaction to proceed for the standard coupling time.

  • Wash the resin with DMF and perform a final Kaiser test to confirm complete coupling (yellow beads).

Diketopiperazine (DKP) Formation

Question: I am observing a significant loss of my dipeptide from the resin after the second amino acid coupling, especially when Boc-Abu(OEt)-OH is the N-terminal or second residue. What is happening?

Answer: This is a classic sign of diketopiperazine (DKP) formation, a side reaction where the N-terminal amine of a dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic product.

Mechanism of DKP Formation:

DKP_Formation DipeptideResin H₂N-CHR¹-CO-NH-CHR²-CO-O-Resin Dipeptide on Resin TransitionState {Cyclic Intermediate} DipeptideResin->TransitionState Intramolecular Nucleophilic Attack DKP Diketopiperazine (Cyclic Dipeptide) TransitionState->DKP Cleavage Resin HO-Resin TransitionState->Resin

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Prevention Strategies:

  • Resin Choice: Utilize a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the trityl linkage significantly hinders the intramolecular cyclization required for DKP formation.

  • Dipeptide Coupling: Synthesize the dipeptide containing Boc-Abu(OEt)-OH in solution and then couple it to the resin. This bypasses the vulnerable dipeptide-resin intermediate.

  • Immediate Next Coupling: After deprotection of the second amino acid, immediately proceed to the coupling of the third amino acid without delay.

Potential for Ether Cleavage of the Ethoxy Side Chain

Question: Is the ethyl ether in the side chain of Boc-Abu(OEt)-OH stable to the acidic conditions of SPPS?

Answer: While alkyl ethers are generally stable, they can be susceptible to cleavage by strong acids, particularly with repeated exposure or at elevated temperatures. The ethoxy group in Boc-Abu(OEt)-OH is a primary ether, which is more resistant to cleavage than secondary or tertiary ethers. However, caution is warranted during the repetitive TFA deprotection steps in Boc-SPPS and the final, harsh acid cleavage.

Mechanism of Acid-Catalyzed Ether Cleavage:

Ether cleavage proceeds via protonation of the ether oxygen, followed by nucleophilic attack. In the context of SPPS cleavage cocktails, the nucleophile can be a halide ion (if HBr or HI were used, which is not typical for standard Fmoc or Boc cleavage) or a scavenger molecule.[3][4][5]

Ether_Cleavage Ether R-O-CH₂CH₃ Ethoxy Side Chain ProtonatedEther R-O⁺(H)-CH₂CH₃ Protonated Ether Ether->ProtonatedEther + H⁺ (from TFA) CleavedProducts R-OH + CH₃CH₂-X Cleaved Products ProtonatedEther->CleavedProducts + X⁻ (Nucleophile/Scavenger)

Caption: Acid-catalyzed cleavage of the ethoxy side chain.

Troubleshooting and Prevention:

  • Minimize TFA Exposure: For Boc-SPPS, use the minimum deprotection time necessary for complete Boc removal (typically 20-30 minutes).

  • Avoid High Temperatures: If using microwave-assisted synthesis, carefully control the temperature during both deprotection and coupling steps to avoid promoting ether cleavage.

  • Optimized Cleavage Cocktail: During the final cleavage from the resin, use a well-scavenged cocktail. Triisopropylsilane (TIS) is an excellent scavenger for carbocations that may form.

Recommended Cleavage Cocktail for Peptides Containing Boc-Abu(OEt)-OH:

ReagentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)95%Cleavage from resin and removal of side-chain protecting groups.[6]
Triisopropylsilane (TIS)2.5%Scavenger for carbocations.
Water2.5%Suppresses side reactions with tryptophan and aids in peptide solubility.

Experimental Protocol: Final Peptide Cleavage

  • Wash the dried peptide-resin with dichloromethane (DCM).

  • Add the cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage solution away from the resin beads.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the peptide and analyze by mass spectrometry to confirm the integrity of the ethoxy side chain.

Summary of Key Recommendations

  • Coupling: For difficult couplings of Boc-Abu(OEt)-OH, consider a double coupling or the use of a more potent activating agent like HATU.

  • DKP Prevention: When Boc-Abu(OEt)-OH is at or near the N-terminus, use a 2-chlorotrityl resin to minimize diketopiperazine formation.

  • Ether Stability: The ethoxy side chain is generally stable, but minimize exposure to strong acids and high temperatures to prevent potential cleavage.

  • Cleavage: Employ a standard cleavage cocktail containing TIS to effectively scavenge reactive species and protect the integrity of your peptide.

By understanding the underlying chemistry and implementing these preventative and troubleshooting strategies, you can confidently incorporate 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid into your peptide synthesis workflows and achieve high-quality results.

References

  • ether cleavage with strong acids - YouTube. (URL: [Link])

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (URL: [Link])

  • Reactions of Ethers-Ether Cleavage - Chemistry Steps. (URL: [Link])

  • What do you do when your peptide synthesis fails? - Biotage. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to HPLC Purity Analysis and Method Validation for 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic Acid: UV vs. CAD Technologies

The Analytical Challenge: Structural Causality In modern peptide synthesis and drug development, non-proteinogenic amino acids like 2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (a Boc-protected ethoxyhomoserine...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Structural Causality

In modern peptide synthesis and drug development, non-proteinogenic amino acids like 2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (a Boc-protected ethoxyhomoserine derivative) are critical building blocks. However, analyzing the purity of this molecule presents a distinct physicochemical challenge: the absence of a strong UV chromophore .

Because the molecule's structure lacks conjugated π -electron systems or aromatic rings, its UV absorption is strictly limited to the amide and carboxylic acid carbonyl groups, which only absorb weakly in the deep UV range (typically 205–214 nm) . At these low wavelengths, common mobile phase additives (like Trifluoroacetic acid, TFA) and organic modifiers exhibit significant background absorbance. This causes severe baseline drift during gradient elution, drastically reducing the Signal-to-Noise (S/N) ratio and compromising the accuracy of impurity quantification.

To overcome this, analytical scientists must choose between highly optimized low-wavelength UV methods or orthogonal, mass-based detection technologies like Charged Aerosol Detection (CAD) .

Technology Comparison: UV Detection vs. CAD

When selecting a detection method for Boc-protected amino acids, the choice dictates the robustness and sensitivity of the assay.

  • UV Detection (210 nm): Relies on the Beer-Lambert law. While ubiquitous and easy to implement, it suffers from poor sensitivity for this specific molecule. Furthermore, the acid-labile nature of the Boc group requires acidic mobile phases, which often interfere with low-UV baselines.

  • Charged Aerosol Detection (CAD): A mass-flow dependent technique. The HPLC effluent is nebulized with nitrogen gas, the solvent is evaporated, and the remaining non-volatile analyte particles (the Boc-amino acid) are charged via a corona discharge. An electrometer then measures this charge . Because CAD does not rely on optical properties, it provides a near-universal response for non-volatile compounds, making it vastly superior for molecules lacking chromophores.

Quantitative Performance Comparison
Performance MetricHPLC-UV (210 nm)HPLC-CADCausality / Mechanistic Reason
Sensitivity (LOD) ~50–100 ng on-column< 5 ng on-columnCAD measures physical mass via charge, avoiding optical background noise .
Baseline Stability Poor (Gradient Drift)ExcellentCAD evaporates the volatile mobile phase; gradient changes do not affect the baseline.
Response Factor Highly variableNear-uniformCAD response depends on the mass of the non-volatile particle, not extinction coefficients.
Linearity Linear ( R2>0.999 )Non-linear / QuadraticCAD droplet formation dynamics require power-function transformation for linearity.
Mobile Phase Limits Must be UV-transparentMust be 100% volatileCAD requires volatile buffers (e.g., Formic Acid) to prevent background particle charging.

Experimental Protocols: A Self-Validating System

To ensure a self-validating workflow, the following protocols utilize 0.1% Formic Acid instead of TFA. Formic acid provides the necessary acidic environment to keep the carboxylic acid protonated (ensuring sharp peak shapes on reversed-phase columns) while being fully volatile for CAD and exhibiting lower UV cutoff interference than TFA.

Step-by-Step Methodology: Dual UV/CAD Workflow

1. Chromatographic Conditions:

  • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18, 4.6 x 150 mm, 3.5 µm). Rationale: The polar embedded group prevents phase collapse in highly aqueous conditions and offers alternate selectivity for the polar ethoxy ether linkage.

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Gradient: 5% B to 60% B over 15 minutes, hold at 60% B for 3 minutes, re-equilibrate at 5% B for 5 minutes.

2. Detector Configurations:

  • UV Detector: Set to 210 nm. Reference wavelength OFF (to prevent masking of broad impurity peaks).

  • CAD Detector: Evaporation temperature set to 35°C (optimized for the semi-volatile nature of some small Boc-amino acids). Data collection rate at 10 Hz. Filter constant: 3.6s.

  • Critical Step: Apply a Power Function Value (PFV) of 1.0 to 1.3 in the chromatography data system to linearize the CAD response curve.

3. System Suitability Testing (SST):

  • Inject a standard solution (1.0 mg/mL) of 2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid six times.

  • Acceptance Criteria: Retention time %RSD 1.0%; Peak Area %RSD 2.0%; Tailing factor 1.5; Theoretical plates 5000.

Method Validation Framework (ICH Q2(R2) Compliance)

In June 2024, the ICH Q2(R2) guidelines became effective, shifting the industry toward a lifecycle and Quality-by-Design (QbD) approach for analytical procedures . Validating the purity method for 2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid must fulfill these updated criteria, with a strong emphasis on the Reportable Range .

  • Specificity: Must demonstrate that the Boc-amino acid peak is free from co-eluting impurities (e.g., unreacted 4-ethoxybutanoic acid or Fmoc-protected variants). Because UV peak purity is unreliable without a chromophore, LC-MS or orthogonal CAD profiling is required to prove peak homogeneity.

  • Reportable Range & Linearity: Under ICH Q2(R2), the range must be validated through direct assessment of reportable results . For CAD, because the response is inherently non-linear, a quadratic calibration model or internal power transformation must be justified and documented. The range should cover 50% to 120% of the target specification limit.

  • Accuracy (Recovery): Spike known quantities of synthesized impurities (e.g., des-ethyl derivative) into the pure Boc-amino acid at 0.1%, 0.5%, and 1.0% levels. Recovery must fall between 90.0% and 110.0%.

  • Precision (Repeatability & Intermediate Precision): Analyze 6 independent sample preparations at 100% test concentration. The %RSD of the purity profile must be 2.0%.

Visualizations

Diagram 1: Detection Mechanism Comparison (UV vs. CAD)

G Sample HPLC Effluent (Boc-Amino Acid) Split Flow Splitter Sample->Split UV UV Detector (210 nm) Split->UV Optical Path Nebulizer Nebulization (N2 Gas) Split->Nebulizer Mass Path (CAD) UV_Result Weak Signal (Low S/N) UV->UV_Result Evaporation Desolvation (Dry Particles) Nebulizer->Evaporation Charge Corona Discharge (Particle Charging) Evaporation->Charge Electrometer Electrometer (Mass Measurement) Charge->Electrometer CAD_Result Strong Signal (High S/N) Electrometer->CAD_Result

Caption: Mechanistic flow of HPLC effluent through parallel UV and Charged Aerosol Detection (CAD) pathways.

Diagram 2: ICH Q2(R2) Method Validation Lifecycle

Validation cluster_validation ICH Q2(R2) Validation Elements Start Method Development (ICH Q14) Risk Risk Assessment & Analytical Target Profile Start->Risk Spec Specificity (Peak Purity via MS/CAD) Risk->Spec Range Range & Linearity (Reportable Range) Risk->Range Sens LOD / LOQ (S/N Ratio) Risk->Sens Accuracy Accuracy (Spike Recovery) Spec->Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Report Validation Report & Lifecycle Management Precision->Report Sens->Precision

Caption: Analytical method validation lifecycle for Boc-amino acids according to ICH Q2(R2) guidelines.

References

  • Labrulez. Application of Charged Aerosol HPLC Detection in Biopharmaceutical Analysis: Amino Acids and Proteins. Available at:[Link]

  • PubMed / NIH. Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection. Available at: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: [Link]

Comparative

Application Guide: Structural and Functional Comparison of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic Acid vs. Standard Aliphatic Amino Acids

Executive Summary The pursuit of enhanced metabolic stability and optimized pharmacokinetic profiles in peptide therapeutics frequently necessitates the replacement of canonical amino acids with non-standard isosteres. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of enhanced metabolic stability and optimized pharmacokinetic profiles in peptide therapeutics frequently necessitates the replacement of canonical amino acids with non-standard isosteres. 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid —commonly designated as Boc-O-ethyl-homoserine or Boc-Hse(Et)-OH —serves as a highly strategic building block.

By featuring a gamma-ethoxy group, this molecule acts as an advanced structural surrogate for standard aliphatic and sulfur-containing amino acids such as Leucine (Leu) and Methionine (Met). This guide provides an objective, data-driven comparison of Boc-Hse(Et)-OH against standard alternatives, detailing the causality behind its physicochemical behavior and providing self-validating experimental workflows for its application in drug development [4].

Structural & Physicochemical Profiling

To understand the utility of Boc-Hse(Et)-OH, we must deconstruct its molecular anatomy relative to canonical counterparts.

  • Versus Methionine (Boc-Met-OH): Methionine contains a gamma-thioether (-S-CH3) linkage, which is notoriously susceptible to in vivo oxidation, forming sulfoxides and sulfones that can deactivate a peptide drug. Boc-Hse(Et)-OH replaces the sulfur atom with an oxygen atom (-O-CH2-CH3). Because ethers are highly resistant to biological oxidation, Hse(Et) preserves the steric bulk of the side chain while drastically increasing the metabolic half-life of the resulting peptide.

  • Versus Leucine (Boc-Leu-OH): Leucine features a purely aliphatic isobutyl side chain, driving strong hydrophobic interactions. While structurally similar in volume, the ether oxygen in Hse(Et) introduces a strong hydrogen-bond acceptor. This fundamental electronic shift lowers the lipophilicity (LogP) and can favorably alter the aqueous solubility of heavily hydrophobic peptide sequences.

Quantitative Data Comparison

The following table summarizes the key physicochemical parameters driving the selection of these building blocks in solid-phase peptide synthesis (SPPS) and antibody-drug conjugates (ADCs) [3].

PropertyBoc-Hse(Et)-OHBoc-Leu-OHBoc-Met-OH
Side Chain Structure -CH₂-CH₂-O-CH₂-CH₃-CH₂-CH(CH₃)₂-CH₂-CH₂-S-CH₃
Molecular Weight 247.29 g/mol 231.29 g/mol 249.33 g/mol
LogP (Lipophilicity) ~1.30 (Estimated)2.99 [1]1.45 [2]
H-Bond Acceptors 544
Oxidation Susceptibility Low (Stable Ether)Low (Stable Alkyl)High (Thioether)
Primary Application Met-isostere, ADCsHydrophobic core packingTarget binding, SAM pathways

Mechanistic Insights: The Causality of Property Modulation

The substitution of a methylene (-CH2-) or thioether (-S-) group with an ether oxygen (-O-) is not merely a structural tweak; it is a calculated perturbation of the molecule's microenvironment.

  • Receptor Binding Causality: The lone pairs on the gamma-ethoxy oxygen can interact with hydrogen-bond donors (e.g., serine or threonine hydroxyls) within a target receptor's binding pocket. If a peptide requires a strictly hydrophobic interaction, Leucine is superior. However, if the binding pocket contains a latent H-bond donor, Hse(Et) can increase binding affinity (Kd) through targeted dipole interactions.

  • Solvation Causality: The lower LogP of Boc-Hse(Et)-OH compared to Boc-Leu-OH (approx. 1.30 vs. 2.99) means that incorporating multiple Hse(Et) residues prevents the peptide from aggregating in aqueous media, a common failure point in the formulation of hydrophobic peptidomimetics.

Pathway A Boc-Hse(Et)-OH (Gamma-Ethoxy) B H-Bond Acceptor (Ether Oxygen) A->B Electronic C Steric Bulk (Ethyl Chain) A->C Structural D Oxidation Resistance (vs. Thioether) A->D Chemical E Enhanced Aqueous Solubility B->E Solvation F Hydrophobic Pocket Binding C->F Receptor Interaction G Increased Metabolic Half-Life D->G In Vivo Stability

Fig 1. Mechanistic pathway illustrating how the gamma-ethoxy group modulates peptide properties.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in diagnostic checkpoints that prevent the propagation of errors during synthesis and analysis.

Workflow 1: Self-Validating Boc-SPPS Coupling Protocol

When incorporating non-canonical amino acids like Boc-Hse(Et)-OH, steric hindrance and altered coupling kinetics can lead to deletion sequences. This protocol utilizes a Kaiser test feedback loop to guarantee 100% coupling efficiency.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of MBHA resin in Dichloromethane (DCM) for 30 minutes.

  • Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 1 x 5 min, then 1 x 20 min. Causality: Removes the N-terminal Boc group to expose the reactive amine.

  • Neutralization: Wash with 10% N,N-Diisopropylethylamine (DIEA) in Dimethylformamide (DMF) (3 x 2 min) to restore the nucleophilicity of the free amine.

  • Activation & Coupling: Dissolve 0.4 mmol (4 eq) of Boc-Hse(Et)-OH and 0.4 mmol of Oxyma Pure in DMF. Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes for pre-activation, then add to the resin. Shake at room temperature for 60 minutes. Causality: DIC/Oxyma is chosen over standard uronium salts (like HATU) to minimize racemization of the non-canonical alpha-carbon.

  • Self-Validation (Kaiser Test): Take a few resin beads and apply the Kaiser test reagents (ninhydrin).

    • If Yellow/Colorless (Negative): Free amines are fully reacted. Proceed to the next step.

    • If Blue (Positive): Coupling is incomplete. Do not proceed. Perform a second coupling cycle using a different chemistry (e.g., HATU/DIEA) to force completion.

  • Cleavage: Treat with anhydrous Hydrogen Fluoride (HF) containing 10% anisole at 0°C for 1 hour to cleave the peptide from the resin and remove global protecting groups.

SPPS Start Resin Swelling (DCM/DMF) Deprotect Boc Deprotection (50% TFA in DCM) Start->Deprotect Wash Neutralization (10% DIEA in DMF) Deprotect->Wash Couple Coupling: Boc-Hse(Et)-OH + DIC/Oxyma (60 min) Wash->Couple Validate Kaiser Test (Self-Validation) Couple->Validate Validate->Couple If Positive (Incomplete) Cleave Cleavage (Anhydrous HF) Validate->Cleave If Negative (Complete)

Fig 2. Self-validating Boc-SPPS workflow featuring Kaiser test-driven coupling verification.

Workflow 2: Lipophilicity (LogP) Determination via RP-HPLC

To objectively compare the lipophilicity of Boc-Hse(Et)-OH against Boc-Leu-OH and Boc-Met-OH, a self-calibrating Reversed-Phase HPLC method is employed.

Step-by-Step Methodology:

  • System Setup: Equip an HPLC with a C18 column (e.g., 150 x 4.6 mm, 5 µm). Set the mobile phase to an isocratic blend of 50% Methanol / 50% Water (buffered to pH 3.0 with 0.1% TFA to ensure the carboxylic acids remain fully protonated).

  • Self-Validation (System Calibration): Inject Uracil (t₀ marker, non-retained) and Toluene (highly retained reference). Calculate the capacity factor ( k′ ) for Toluene to verify column performance.

  • Sample Injection: Inject 10 µL of 1 mg/mL solutions of Boc-Leu-OH, Boc-Met-OH, and Boc-Hse(Et)-OH individually.

  • Data Analysis: Calculate the capacity factor ( k′=(tR​−t0​)/t0​ ) for each amino acid. Plot log(k′) against known LogP values of standard amino acids to interpolate the exact experimental LogP of Boc-Hse(Et)-OH. Causality: Because retention time ( tR​ ) is directly proportional to hydrophobic partitioning, this method provides a highly accurate, empirical measurement of how the gamma-ethoxy group influences solvation compared to the alkyl and thioether controls.

Conclusion & Strategic Recommendations

For drug development professionals, the selection between Leucine, Methionine, and O-ethyl-homoserine dictates the ultimate fate of the therapeutic in vivo.

  • Use Boc-Leu-OH when absolute hydrophobicity and deep pocket packing are required without the need for hydrogen bonding.

  • Avoid Boc-Met-OH in sequences intended for long-term systemic circulation unless the thioether is mechanistically required for target engagement, due to severe oxidation risks.

  • Implement Boc-Hse(Et)-OH as a premium isosteric replacement when you need to rescue a peptide from Met-oxidation liability, or when you need to slightly increase aqueous solubility without sacrificing the steric volume of a Leucine residue.

References

  • Boc-Leu-OH.H2O | CAS#:13139-15-6 Chemsrc URL:[Link]

  • WO 2020/128488 A1 - Antibody-drug conjugates Google Patents (Googleapis.com) URL:[Link]

  • New Analytical Methodology to Reveal Biosignatures on Mars and Ocean Worlds ACS Publications URL:[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic Acid

Welcome to your essential guide for the safe and compliant disposal of 2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid. As researchers and drug development professionals, our commitment to safety and environmental...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential guide for the safe and compliant disposal of 2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their disposal. This document provides a detailed, step-by-step framework for managing this compound, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a safe and compliant laboratory environment.

The core principle guiding the disposal of this compound is a thorough understanding of its chemical nature. The presence of the tert-butoxycarbonyl (Boc) protecting group is a key consideration. The Boc group is notoriously labile under acidic conditions, and its decomposition can generate byproducts such as isobutylene and carbon dioxide.[1][2][3] Therefore, it is crucial to avoid contact with strong acids during disposal to prevent uncontrolled reactions.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific compound or a closely related analogue.[4][5] Although a dedicated SDS for 2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid may not always be available, SDSs for other Boc-protected amino acids provide valuable guidance.[6][7][8][9][10]

Personal Protective Equipment (PPE):

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11][12] The minimum required PPE includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[9][13]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Gloves should be inspected for integrity before each use and disposed of properly after handling.[13][14]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[13]

Disposal Procedures: A Step-by-Step Guide

The appropriate disposal method for 2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid depends on the quantity and form of the waste (solid, liquid solution, or contaminated materials).

Small Quantities (Milligram to Gram Scale)

For small quantities of residual solid or solutions, the primary disposal route is through your institution's chemical waste program.

Step 1: Waste Characterization

  • Based on available data, 2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid is not typically classified as an acutely hazardous waste. However, it should be treated as a chemical waste.[15] Always check your local and institutional regulations.

Step 2: Containerization

  • Place the solid waste or solution into a clearly labeled, sealable, and chemically compatible waste container.[16][17]

  • The label should include the full chemical name: "2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid," the quantity, and the date of accumulation.[5][15]

  • Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.[18] Specifically, avoid mixing with acidic waste.[1]

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[19][20] This area should be away from general work areas and incompatible chemicals.

Step 4: Pickup and Disposal

  • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[21]

Bulk Quantities and Concentrated Solutions

For larger quantities, the same principles of characterization, containerization, and collection apply. However, additional precautions may be necessary due to the increased volume.

Step 1: Neutralization (if applicable and permitted)

  • While not a standard procedure for this compound, if your institutional protocols allow for the neutralization of acidic or basic solutions containing this compound, proceed with extreme caution. Given the acid-labile nature of the Boc group, neutralization of acidic solutions should be avoided.

Step 2: Bulk Containerization

  • Use larger, robust, and properly vented containers designed for chemical waste.

  • Ensure the container is clearly and accurately labeled.

Step 3: Secure Storage

  • Store in a secure, designated chemical waste storage area with secondary containment to prevent spills.

Step 4: Professional Disposal

  • Coordinate with your EHS office for the timely removal and disposal by a certified hazardous waste management company.

Contaminated Labware and Materials

Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be disposed of as solid chemical waste.

Step 1: Segregation

  • Collect all contaminated solid waste in a designated, labeled container or a durable, clear plastic bag specifically for this purpose.[17]

Step 2: Containerization

  • Once the container is full, seal it securely.

  • Label the container as "Solid Waste Contaminated with 2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid."

Step 3: Disposal

  • Dispose of the container through your institution's chemical waste program.[14] Do not dispose of this waste in the regular trash.[22]

Spill Cleanup

In the event of a spill, follow these procedures:

Step 1: Evacuate and Ventilate

  • If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ensure the area is well-ventilated to disperse any potential vapors.

Step 2: Absorb the Spill

  • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[23]

  • For solid spills, carefully sweep up the material to avoid creating dust.[6][13]

Step 3: Collect and Containerize

  • Place the absorbed material or swept-up solid into a labeled, sealable waste container.[9]

Step 4: Decontaminate the Area

  • Clean the spill area with a suitable solvent (e.g., soap and water, or as recommended by your safety officer), and collect the cleaning materials for disposal as chemical waste.

Step 5: Dispose of Waste

  • Dispose of the spill cleanup materials through the chemical waste program.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid.

DisposalWorkflow start Identify Waste: 2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid waste_type Determine Waste Form start->waste_type solid Solid or Concentrated Residue waste_type->solid Solid liquid Dilute Aqueous Solution waste_type->liquid Liquid contaminated Contaminated Labware (Gloves, Pipettes, etc.) waste_type->contaminated Contaminated Materials spill Spill waste_type->spill Spill containerize_solid Place in a labeled, sealed, compatible container. solid->containerize_solid containerize_liquid Place in a labeled, sealed, compatible container. liquid->containerize_liquid containerize_contaminated Place in a labeled, sealed waste bag/container. contaminated->containerize_contaminated absorb_spill Absorb with inert material (e.g., vermiculite). spill->absorb_spill store Store in Satellite Accumulation Area containerize_solid->store containerize_liquid->store containerize_contaminated->store collect_spill Collect absorbed material into a labeled container. absorb_spill->collect_spill collect_spill->store ehs_pickup Arrange for EHS/ Contractor Pickup store->ehs_pickup

Sources

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